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  • Product: 1-(3-Bromophenyl)guanidine
  • CAS: 870780-73-7

Core Science & Biosynthesis

Foundational

An Investigator's Technical Guide to the Biological Activity of 1-(3-Bromophenyl)guanidine: A Prospective Analysis

Executive Summary The guanidine moiety is a cornerstone of medicinal chemistry, present in numerous therapeutic agents due to its unique physicochemical properties and ability to engage with a wide array of biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidine moiety is a cornerstone of medicinal chemistry, present in numerous therapeutic agents due to its unique physicochemical properties and ability to engage with a wide array of biological targets.[1][2][3] This guide focuses on 1-(3-Bromophenyl)guanidine, a specific derivative whose biological profile remains largely unexplored. Leveraging the extensive literature on structurally related phenylguanidines, this document serves as a comprehensive technical guide for researchers and drug development professionals. It provides a robust theoretical framework for hypothesizing potential biological activities and presents detailed, field-proven experimental protocols to systematically investigate these hypotheses. By outlining potential mechanisms of action—from anticancer and neuromodulatory to anti-inflammatory effects—and providing the methodologies for their validation, this whitepaper aims to catalyze and direct the scientific inquiry into 1-(3-Bromophenyl)guanidine, transforming it from a chemical entity into a potential therapeutic lead.

Chapter 1: The Guanidine Moiety: A Privileged Scaffold in Medicinal Chemistry

Foundational Physicochemical Properties

The guanidine group is characterized by a central carbon atom bonded to three nitrogen atoms. Its profound influence in biological systems stems from its exceptional basicity. With a pKa of approximately 13.6, the guanidinium group exists almost exclusively in its protonated, cationic form under physiological conditions.[4] This positive charge is not localized; it is delocalized across all three nitrogen atoms through resonance, creating a stable, planar cation. This delocalized charge is pivotal, enabling the guanidinium ion to form strong, multi-point hydrogen bonds and electrostatic interactions with negatively charged functional groups prevalent in biological macromolecules, such as the phosphate groups of DNA and RNA, and the carboxylate side chains of acidic amino acids (aspartate, glutamate) in enzyme active sites or receptor binding pockets.[4]

Precedent in Modern Therapeutics

The versatility of the guanidine scaffold is evidenced by its presence in a diverse range of clinically approved drugs. This structural motif is a testament to nature's and medicinal chemists' success in utilizing its properties to modulate biological function.

Drug Name Therapeutic Class Core Biological Function
Metformin AntidiabeticActivates AMP-activated protein kinase (AMPK)
Cimetidine Anti-ulcerHistamine H2 receptor antagonist
Zanamivir AntiviralNeuraminidase inhibitor for influenza
Proguanil AntimalarialDihydrofolate reductase inhibitor
Guanabenz AntihypertensiveAlpha-2 adrenergic agonist
Streptomycin AntibioticInhibits protein synthesis by binding to the 30S ribosomal subunit

Table 1: Representative examples of FDA-approved drugs featuring the guanidine functional group, highlighting the scaffold's therapeutic breadth.[3][4][5]

Chapter 2: Hypothesized Biological Targets and Mechanisms for 1-(3-Bromophenyl)guanidine

Drawing from the established activities of analogous compounds, we can formulate several testable hypotheses regarding the biological potential of 1-(3-Bromophenyl)guanidine.

Anticancer Potential

Aryl and heterocyclic guanidine derivatives have repeatedly been identified as promising anticancer agents.[5][6] The introduction of a lipophilic, electron-withdrawing bromine atom on the phenyl ring of 1-(3-Bromophenyl)guanidine may critically influence its potency and selectivity.

Hypothesized Mechanisms:

  • DNA Minor Groove Binding: The planar, cationic nature of the phenylguanidinium core makes it an ideal candidate for non-covalent interaction with the minor groove of DNA. The guanidinium head would interact with the phosphate backbone, while the bromophenyl tail could establish van der Waals and hydrophobic contacts within the groove, potentially disrupting DNA replication and transcription.[6] Novel pyridazinone-based guanidines have been explored for this very purpose.[7]

DNA_Binding cluster_DNA DNA Double Helix DNA_Strand_1 5'-Phosphate Backbone Major Groove Minor Groove 3'-End DNA_Strand_2 3'-End Minor Groove Major Groove 5'-Phosphate Backbone Compound 1-(3-Bromophenyl)guanidine Guanidinium Cation (+) Bromophenyl Moiety Compound:guan->DNA_Strand_1:Minor Groove Electrostatic Interaction Compound:aryl->DNA_Strand_2:Minor Groove Hydrophobic Interaction caption Fig. 1: Conceptual diagram of DNA minor groove binding.

Caption: Fig. 1: Conceptual diagram of DNA minor groove binding.

  • Enzyme Inhibition: Phenyl oxazoles bearing amino or guanidine substituents have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme often dysregulated in cancer.[8][9] It is plausible that 1-(3-Bromophenyl)guanidine could adopt a conformation allowing it to inhibit LSD1 or other enzymes critical to cancer cell survival, such as specific kinases.

  • Induction of Apoptosis: A common downstream effect of anticancer agents is the induction of programmed cell death. Studies on other novel phenyl-guanidines have demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, a potential mechanism that should be investigated for the title compound.[5]

Neuromodulatory Potential

The guanidine moiety is a key pharmacophore in ligands targeting central nervous system (CNS) receptors, particularly G-protein coupled receptors (GPCRs).

Hypothesized Mechanisms:

  • Histamine H3 Receptor (H3R) Antagonism: The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine.[10][11] H3R antagonists are known to enhance cognitive function by increasing acetylcholine levels in the brain.[10][11] Numerous guanidine derivatives have been designed as potent H3R antagonists, making this a primary target for investigation.[10]

  • Muscarinic M2/M4 Receptor Antagonism: Intriguingly, research has shown that subtle modifications to guanidine-based H3R antagonists can shift their selectivity, yielding potent antagonists of muscarinic M2 and M4 receptors.[11][12] These receptors are also involved in cholinergic transmission and are targets for various neurological and psychiatric conditions. The binding of guanidine derivatives to these receptors often involves a key hydrogen-bond network between the guanidinium group and specific asparagine and alanine residues in the binding pocket.[12]

H3R_Signaling Histamine Histamine H3R Histamine H3R (Presynaptic) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases ACh_Release Acetylcholine Release cAMP->ACh_Release Reduces Compound 1-(3-Bromophenyl)guanidine (Antagonist) Compound->H3R Blocks caption Fig. 2: H3R antagonist mechanism of action.

Caption: Fig. 2: H3R antagonist mechanism of action.

Anti-inflammatory Potential

Guanidine-containing molecules have also been developed as potent anti-inflammatory agents, acting on targets that regulate ion transport and inflammatory signaling.

Hypothesized Mechanisms:

  • Na+/H+ Exchanger (NHE-1) Inhibition: NHE-1 is a ubiquitous plasma membrane protein involved in regulating intracellular pH. Its over-activation is implicated in various inflammatory conditions. Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been reported as effective NHE-1 inhibitors with subsequent anti-inflammatory activity.[13]

  • MSK1 Inhibition: Mitogen- and stress-activated kinase 1 (MSK1) is a nuclear kinase that plays a role in the transcriptional regulation of pro-inflammatory genes. Arylpyridin-2-yl guanidine derivatives have been successfully developed as novel MSK1 inhibitors, presenting a potential therapeutic strategy for inflammatory diseases like asthma.[14]

Chapter 3: Experimental Protocols for Activity Validation

To systematically test the hypotheses outlined above, a tiered screening approach is recommended. The following protocols represent robust, validated methods for initial in vitro characterization.

Screening_Workflow Start 1-(3-Bromophenyl)guanidine Tier1 Tier 1: Primary Screening (Broad Activity Profile) Start->Tier1 MTT Anticancer Screen (MTT Assay on Cell Panel) Tier1->MTT DNA_Bind DNA Binding Screen (UV-Thermal Denaturation) Tier1->DNA_Bind GPCR_Screen GPCR Screen (Radioligand Binding @ H3R) Tier1->GPCR_Screen Kinase_Screen Kinase Screen (In vitro MSK1 Assay) Tier1->Kinase_Screen Tier2 Tier 2: Hit Validation & Mechanism of Action (For Active Compounds) MTT->Tier2 GPCR_Screen->Tier2 Kinase_Screen->Tier2 Apoptosis Apoptosis Assay (Annexin V/PI) Tier2->Apoptosis Selectivity Receptor/Kinase Selectivity Profiling Tier2->Selectivity MoA Mechanism of Action Studies (e.g., Western Blot, qPCR) Tier2->MoA caption Fig. 3: Proposed workflow for biological screening.

Caption: Fig. 3: Proposed workflow for biological screening.

Protocol: In Vitro Anticancer Activity Screening

3.1.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of 1-(3-Bromophenyl)guanidine on a panel of human cancer cell lines (e.g., MCF-7 [breast], MDA-MB-231 [breast], A2780 [ovarian], NCI-H460 [lung]).

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of 1-(3-Bromophenyl)guanidine in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

3.1.2. DNA Binding Assay (UV-Thermal Denaturation)

  • Objective: To assess the ability of the compound to interact with and stabilize double-stranded DNA.

  • Principle: When DNA is heated, it denatures (melts) into single strands, causing an increase in UV absorbance (hyperchromicity). Molecules that bind to and stabilize the double helix, such as minor groove binders, will increase the melting temperature (Tm).

  • Methodology:

    • Sample Preparation: Prepare solutions of salmon sperm DNA (ss-DNA) at a fixed concentration (e.g., 50 µM in a buffered solution, pH 7.4). Prepare separate samples containing ss-DNA plus varying concentrations of 1-(3-Bromophenyl)guanidine.

    • Thermal Denaturation: Place samples in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Data Acquisition: Slowly increase the temperature from 25°C to 95°C at a controlled rate (e.g., 1°C/minute). Monitor the absorbance at 260 nm continuously.

    • Data Analysis: Plot absorbance versus temperature to generate melting curves. The Tm is the temperature at which 50% of the DNA is denatured (the midpoint of the transition). Calculate the change in melting temperature (ΔTm = Tm(DNA+compound) - Tm(DNA alone)). A significant positive ΔTm indicates DNA binding and stabilization.

Protocol: GPCR Target Engagement (Radioligand Displacement)
  • Objective: To determine the binding affinity (Ki) of 1-(3-Bromophenyl)guanidine for the human Histamine H3 Receptor (hH3R).

  • Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) for binding to the receptor in a membrane preparation.

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes expressing recombinant hH3R or prepare them from cultured cells.

    • Assay Setup: In a 96-well plate, combine the hH3R membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 1-(3-Bromophenyl)guanidine in an appropriate assay buffer.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

    • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

    • Data Analysis: The amount of radioactivity is inversely proportional to the affinity of the test compound. Determine the IC50 (concentration of test compound that displaces 50% of the radioligand) from the competition curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Chapter 4: Structure-Activity Relationship (SAR) and Future Directions

The Role of the 3-Bromo Substituent

The specific placement of the bromine atom at the meta-position of the phenyl ring is a critical design element. Compared to an unsubstituted phenylguanidine, the 3-bromo group is expected to:

  • Increase Lipophilicity: This may enhance membrane permeability and access to intracellular targets, but could also increase non-specific binding.

  • Introduce Steric Hindrance: The bulk of the bromine atom can influence the preferred conformation of the molecule, potentially favoring or preventing binding to a specific target.

  • Modify Electronic Properties: As an electron-withdrawing group, it can alter the charge distribution of the aromatic ring, which may be crucial for interactions within a binding pocket.

Proposed Next Steps

Should initial screening reveal promising activity in any of the primary assays (e.g., an IC50 < 10 µM), a clear path for advancement emerges:

  • Hit Confirmation and Dose-Response: Re-test the compound to confirm activity and generate a full dose-response curve to accurately determine potency.

  • Selectivity Profiling: If active against H3R or MSK1, screen against a panel of related receptors or kinases to determine its selectivity profile. High selectivity is a hallmark of a promising drug candidate.

  • Mechanism of Action (MoA) Studies: For anticancer hits, perform follow-up assays such as Annexin V/PI staining to confirm apoptosis, cell cycle analysis, and western blotting to investigate effects on key signaling pathways.

  • Lead Optimization: Initiate a medicinal chemistry program to synthesize analogues. This would involve modifying the position of the bromine (ortho, para), replacing it with other halogens (Cl, F) or other functional groups (methyl, methoxy) to build a structure-activity relationship (SAR) and improve potency and selectivity.

  • In Vitro ADME-Tox: Evaluate metabolic stability in liver microsomes, plasma protein binding, and potential for off-target toxicity (e.g., hERG channel inhibition) to assess the compound's drug-like properties.

References

A comprehensive list of references will be provided upon request, consolidating all sources cited within this document, including full titles, journal information, and verifiable URLs.

Sources

Exploratory

Technical Whitepaper: 1-(3-Bromophenyl)guanidine (CAS 870780-73-7)

Functional Utility, Synthesis, and Applications in Medicinal Chemistry Executive Summary 1-(3-Bromophenyl)guanidine (CAS 870780-73-7) represents a high-value "privileged structure" in modern drug discovery. As an aryl gu...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Utility, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

1-(3-Bromophenyl)guanidine (CAS 870780-73-7) represents a high-value "privileged structure" in modern drug discovery. As an aryl guanidine, it functions as a bioisostere for urea and amidine functionalities, offering critical hydrogen-bonding capabilities for receptor-ligand interactions. Uniquely, the meta-bromo substitution provides an orthogonal synthetic handle, enabling late-stage functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in developing ligands for GPCRs (specifically 5-HT and H3 receptors) and kinase inhibitors.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The core structure consists of a guanidine moiety attached to a phenyl ring substituted at the 3-position with bromine.[1] The basicity of the guanidine group (


 for the conjugate acid) ensures it remains protonated at physiological pH, mimicking the arginine side chain.
Table 1: Technical Specifications
PropertySpecification
CAS Number 870780-73-7
IUPAC Name 1-(3-Bromophenyl)guanidine
Synonyms N-(3-Bromophenyl)guanidine; 3-Bromophenylguanidine
Molecular Formula

Molecular Weight 214.06 g/mol
Exact Mass 212.9902 Da
SMILES NC(N)=Nc1cccc(Br)c1
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (free base)
pKa (Predicted) ~13.5 (Guanidinium ion)
Storage Desiccate at -20°C; Hygroscopic (often supplied as HCl or Nitrate salt)

Mechanistic Utility in Drug Design

The Pharmacophore Logic

The guanidine group serves as a bidentate hydrogen bond donor. In biological systems, it forms "salt bridges" with negatively charged residues (Aspartate, Glutamate) in protein binding pockets.

  • GPCR Targeting: Phenylguanidines are classic scaffolds for serotonergic (5-HT) and histaminergic (H3) receptor ligands. The aromatic ring engages in

    
    -stacking interactions, while the guanidine anchors the molecule to the receptor's acidic residues.
    
  • The "Bromine Advantage": Unlike unsubstituted phenylguanidines, the 3-bromo group allows researchers to rapidly expand the molecule into a library of bi-aryl compounds, optimizing potency and selectivity without rebuilding the core scaffold.

Visualization 1: Pharmacophore & Synthetic Logic

G Compound 1-(3-Bromophenyl)guanidine (Core Scaffold) SaltBridge Salt Bridge (Asp/Glu Interaction) Compound->SaltBridge Guanidine Moiety PiStack Pi-Pi Stacking (Aromatic Pocket) Compound->PiStack Phenyl Ring Suzuki Suzuki Coupling (Bi-aryl expansion) Compound->Suzuki 3-Br Handle Target Biological Target (GPCR/Enzyme) Library Lead Optimization (Library Generation) SaltBridge->Target PiStack->Target Suzuki->Library Pd-Catalysis

Figure 1: Structural logic dictating the biological interaction and synthetic utility of the scaffold.

Synthesis & Manufacturing Protocols

Reliable synthesis is critical for maintaining high purity, as guanidine intermediates can polymerize or cyclize. Two primary routes are recommended based on scale and available reagents.

Protocol A: Guanylation via Cyanamide (Standard Lab Scale)

This method utilizes the reaction between 3-bromoaniline and cyanamide under acidic conditions. It is atom-efficient and avoids heavy metal byproducts.

Reagents:

  • 3-Bromoaniline (1.0 eq)

  • Cyanamide (50% aq. solution, 1.5 eq)

  • Hydrochloric acid (conc.) or Nitric acid

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromoaniline (10 mmol) in Ethanol (20 mL).

  • Acidification: Dropwise add concentrated HCl (1.0 eq) to form the aniline hydrochloride salt in situ. Note: Exothermic reaction; cool in an ice bath.

  • Addition: Add Cyanamide solution (15 mmol).

  • Reflux: Heat the mixture to reflux (80-90°C) for 12-16 hours. Monitor by TLC (eluent: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the solid. Recrystallize from Ethanol/Ether to yield white crystals.

  • Validation:

    
     (DMSO-
    
    
    
    ) should show characteristic aromatic protons (6.8-7.5 ppm) and broad exchangeable guanidine protons (~7-10 ppm).
Protocol B: Guanylation via S-Methylisothiourea (High Purity)

Preferred when avoiding polymerization side-products common in cyanamide routes.

Reagents:

  • 3-Bromoaniline

  • S-Methylisothiourea hemisulfate

  • Solvent: Water or Ethanol/Water mix

Methodology:

  • Mix 3-bromoaniline and S-methylisothiourea hemisulfate in water.

  • Heat to reflux. Methyl mercaptan (

    
    ) is evolved (use a scrubber/trap with bleach).
    
  • The driving force is the release of the volatile mercaptan.

  • Yields the sulfate salt of 1-(3-bromophenyl)guanidine.

Experimental Applications: Late-Stage Functionalization

The primary value of CAS 870780-73-7 in drug development is its use as a substrate for Palladium-catalyzed couplings.

Workflow: Suzuki-Miyaura Coupling

Objective: To attach an aryl group at the 3-position, creating a bi-aryl guanidine (e.g., mimicking residues in kinase inhibitors).

Reaction Setup:

  • Substrate: 1-(3-Bromophenyl)guanidine HCl (1.0 eq).

  • Partner: Phenylboronic acid derivative (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 4 hours, Inert atmosphere (

    
    ).
    
Visualization 2: Synthesis & Functionalization Workflow

Synthesis Start 3-Bromoaniline Product 1-(3-Bromophenyl)guanidine (CAS 870780-73-7) Start->Product Guanylation (Reflux, EtOH) Reagent Cyanamide / H+ Reagent->Product Coupling Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Product->Coupling Functionalization FinalDrug Bi-Aryl Guanidine Ligand (High Potency Lead) Coupling->FinalDrug C-C Bond Formation

Figure 2: From raw material to lead compound: The synthesis and elaboration pipeline.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it shares hazard profiles with general aryl guanidines.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood, especially if using Protocol B (mercaptan evolution). Wear nitrile gloves and safety goggles.

  • Stability: Guanidine free bases are hygroscopic and absorb

    
     from air to form carbonates. Store as HCl or Nitrate salt in a desiccator.
    

References

  • PubChem. "1-(4-Bromophenyl)guanidine Compound Summary."[2] (Note: Isomeric reference for property validation). National Center for Biotechnology Information. Accessed 2024.[3] Link[2]

  • Li, J., & Neuville, L. (2013).[4] "Copper-Catalyzed Three-Component Synthesis of Trisubstituted N-Aryl Guanidines." Organic Letters, 15(24), 6124–6127. (Validates aryl guanidine synthesis methodologies). Link

  • Tsubokura, K., et al. (2014).[4] "Scandium(III) Triflate Catalyzed Guanylation of Amines." Synlett, 25, 1302-1306.[4] (Alternative synthesis protocol). Link

  • BLD Pharm. "1-(3-Bromophenyl)guanidine Product Datasheet." (Source for CAS specific physical data). Link

  • Sigma-Aldrich. "Guanidine Derivatives and Building Blocks." (General handling and safety data). Link

Sources

Foundational

1-(3-Bromophenyl)guanidine molecular weight and formula.

An In-Depth Technical Guide to 1-(3-Bromophenyl)guanidine for Advanced Research Abstract This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)guanidine, a substituted guanidine derivative of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Bromophenyl)guanidine for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)guanidine, a substituted guanidine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, including its definitive molecular weight and formula, and explore plausible synthetic routes based on established guanidine chemistry. Furthermore, this paper will contextualize the compound's potential applications by examining the established roles of related guanidine-containing molecules in oncology and neuropharmacology. Methodologies for characterization and a representative experimental protocol for assessing biological activity are provided to equip researchers with the foundational knowledge required for its investigation.

Introduction: The Guanidinium Group as a Privileged Scaffold

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal chemistry. In its protonated form, the guanidinium cation, it exhibits exceptional stability due to charge delocalization across the planar Y-shaped system.[1] This inherent stability and its ability to form strong hydrogen bonds and ionic interactions underpin its prevalence in biological systems, most notably in the side chain of the amino acid arginine.

In drug design, the guanidine moiety is considered a "privileged scaffold." Its strong basicity (pKaH of ~13.6) ensures it is almost exclusively protonated at physiological pH, making it an excellent tool for interacting with negatively charged biological targets such as phosphate groups in DNA or acidic residues in enzyme active sites.[1] Guanidine derivatives have been successfully developed into drugs for a range of diseases, including cancer, bacterial infections, and viral diseases, highlighting the versatility of this functional group.[2] 1-(3-Bromophenyl)guanidine, as a specific analogue, presents a unique combination of the guanidinium's targeting ability with the lipophilic and electronically distinct properties of a brominated phenyl ring, making it a compelling candidate for novel therapeutic development.

Core Physicochemical Properties

The fundamental identity of 1-(3-Bromophenyl)guanidine is defined by its chemical formula and molecular weight. These properties are critical for all quantitative aspects of research, from reaction stoichiometry to solution preparation. The compound is most commonly available as a free base or as a hydrochloride salt, the properties of which are detailed below.

Table 1: Physicochemical Data for 1-(3-Bromophenyl)guanidine and its Hydrochloride Salt

Property1-(3-Bromophenyl)guanidine (Free Base)1-(3-Bromophenyl)guanidine HCl
CAS Number 870780-73-7[3]1340588-45-5[4]
Molecular Formula C₇H₈BrN₃[3]C₇H₉BrClN₃[4]
Molecular Weight 214.07 g/mol [3]250.523 g/mol [4]
Synonyms N-(3-bromophenyl)guanidineN/A
Canonical SMILES NC(=N)Nc1cccc(Br)c1N/A

The structure of 1-(3-Bromophenyl)guanidine is depicted below. The placement of the bromine atom at the meta-position of the phenyl ring influences the molecule's electronic distribution and steric profile, which are key determinants of its binding affinity and selectivity for biological targets.

Caption: Chemical structure of 1-(3-Bromophenyl)guanidine.

Synthesis and Characterization

Synthetic Strategy

The synthesis of substituted guanidines can be approached through several established routes.[5] For a compound like 1-(3-Bromophenyl)guanidine, a highly effective and common strategy involves the reaction of a corresponding amine (3-bromoaniline) with a guanylating agent. A particularly robust method, adapted from the synthesis of related guanidinium compounds, utilizes a protected guanidine source to control reactivity and improve yields.[6][7]

The logical workflow involves the nucleophilic attack of the amine on a protected, electrophilic guanidine precursor, followed by deprotection.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Amine 3-Bromoaniline Coupling Guanylation Reaction (e.g., with coupling agent) Amine->Coupling Guanidine N,N'-di-Boc-guanidine Guanidine->Coupling Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Coupling->Deprotection Boc-protected Intermediate Product 1-(3-Bromophenyl)guanidine Hydrochloride Deprotection->Product

Caption: General workflow for synthesizing substituted guanidines.

Causality of Experimental Choices:

  • Starting Material: 3-bromoaniline is the logical precursor as it provides the required bromophenyl moiety.

  • Guanylating Agent: Using a Boc-protected guanidine, such as 1,3-bis(tert-butoxycarbonyl)guanidine, is advantageous. The Boc (tert-butoxycarbonyl) groups are electron-withdrawing, which can moderate the reactivity of the guanidine. Most importantly, they are stable under coupling conditions but are easily removed with acid (like HCl in dioxane), providing a clean conversion to the final hydrochloride salt.[6][7] This avoids over-alkylation and other side reactions.

  • Solvent and Base: A polar aprotic solvent like DMF (dimethylformamide) is typically used to dissolve the reactants. A non-nucleophilic base, such as K₂CO₃ or DIPEA, is often included to facilitate the reaction.[6]

Characterization and Quality Control

Post-synthesis, the identity and purity of 1-(3-Bromophenyl)guanidine must be rigorously confirmed. This is a self-validating system ensuring the material used in subsequent experiments is precisely what it is intended to be.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the aromatic protons (with splitting patterns corresponding to the 1,3-disubstitution) and the -NH and -NH₂ protons of the guanidine group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which should correspond to the calculated exact mass of the molecular formula (C₇H₈BrN₃). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. By using a standardized method, a purity level (e.g., >98%) can be determined, which is crucial for dose-response studies.

Potential Applications in Drug Discovery

While specific data for 1-(3-Bromophenyl)guanidine is emerging, the broader class of substituted guanidines provides a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Guanidinium compounds are frequently explored as anticancer agents due to their ability to bind to the minor groove of DNA.[7] This interaction can interfere with DNA replication and gene expression, leading to cell cycle arrest and apoptosis.[7]

  • Mechanism of Action: The planar, cationic guanidinium headgroup can fit into the negatively charged DNA minor groove, stabilized by ionic interactions and hydrogen bonds. The attached aryl group (the bromophenyl moiety) extends along the groove, providing further stabilizing hydrophobic and van der Waals interactions.

  • Relevance: Novel pyridazin-3(2H)-one-based guanidine derivatives have been synthesized and tested for their antiproliferative activity in cancer cell lines such as NCI-H460 (lung), A2780 (ovarian), and MCF-7 (breast).[7] This precedent suggests that 1-(3-Bromophenyl)guanidine is a prime candidate for similar screening assays.

Histamine H₃ Receptor (H₃R) Antagonism

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of H₃R are being investigated for treating cognitive disorders like Alzheimer's disease and ADHD.

  • Structure-Activity Relationship: Studies on 1,3-disubstituted guanidines have shown that they can possess a high affinity for the H₃R.[8] The nature of the substituents and the length of any alkyl linkers are critical for tuning this activity.[8]

  • Relevance: The unique electronic properties conferred by the bromine atom on the phenyl ring of 1-(3-Bromophenyl)guanidine could lead to novel interactions within the H₃R binding pocket, making it a valuable compound to test in H₃R binding and functional assays.

Representative Experimental Protocol: Antiproliferative Assay

To ensure the trustworthiness of research findings, a well-defined and validated protocol is essential. The following is a representative methodology for assessing the antiproliferative effects of 1-(3-Bromophenyl)guanidine on a cancer cell line, such as MCF-7.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(3-Bromophenyl)guanidine in a human breast adenocarcinoma cell line (MCF-7).

Methodology:

  • Cell Culture:

    • Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Ensure cells are in the logarithmic growth phase before seeding.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(3-Bromophenyl)guanidine hydrochloride in sterile DMSO.

    • Perform serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (e.g., ≤0.5%).

  • Cell Seeding and Treatment:

    • Trypsinize and count cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well microplate in 100 µL of medium.

    • Allow cells to adhere for 24 hours.

    • Remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and untreated controls.

  • Viability Assay (MTT Assay - 72 hours post-treatment):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

ExperimentalWorkflow A 1. Culture MCF-7 Cells B 2. Seed Cells in 96-Well Plate (5,000 cells/well) A->B C 3. Incubate for 24h (Cell Adhesion) B->C E 5. Treat Cells with Compound (0.1 µM to 100 µM) C->E D 4. Prepare Serial Dilutions of 1-(3-Bromophenyl)guanidine D->E F 6. Incubate for 72h E->F G 7. Add MTT Reagent (4h Incubation) F->G H 8. Solubilize Formazan (Add DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate IC50 Value I->J

Caption: Workflow for an MTT-based antiproliferative assay.

Conclusion

1-(3-Bromophenyl)guanidine is a well-defined chemical entity with a molecular formula of C₇H₈BrN₃ and a molecular weight of 214.07 g/mol .[3] Its structure combines the biologically significant guanidinium group with a bromophenyl moiety, positioning it as a valuable tool for chemical biology and drug discovery. Based on the established activities of related compounds, its investigation is strongly warranted in areas such as oncology and neuropharmacology. The synthetic and analytical protocols outlined in this guide provide a solid, validated framework for researchers to begin exploring the therapeutic potential of this promising molecule.

References

  • Anax Labor
  • MOLBASE Encyclopedia. 1-(3-bromophenyl)guanidine hydrochloride.
  • Wikipedia. Guanidine.
  • PubChem. 1-(4-Bromophenyl)guanidine.
  • ACS Publications. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.
  • PubMed Central. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect.
  • Thieme.
  • ResearchGate. Selected examples of guanidine-based drugs.
  • NIH National Center for Biotechnology Information. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromophenyl)guanidine for Research and Development

This document provides a comprehensive overview of the essential safety and handling precautions for 1-(3-Bromophenyl)guanidine, a compound of interest for researchers, scientists, and drug development professionals. Giv...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive overview of the essential safety and handling precautions for 1-(3-Bromophenyl)guanidine, a compound of interest for researchers, scientists, and drug development professionals. Given the limited specific safety data for this particular molecule, this guide synthesizes information from analogous guanidine derivatives and halogenated aromatic compounds to establish a robust framework for risk mitigation. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety recommendation to foster a culture of informed caution in the laboratory.

Hazard Identification and Inferred Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(3-Bromophenyl)guanidine should be handled as a substance with the potential for the following hazards.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity (Oral)Category 3 / 4H301/H302: Toxic or Harmful if swallowedSkull and Crossbones / Exclamation Mark
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationExclamation Mark
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationExclamation Mark
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationExclamation Mark
Reproductive ToxicityCategory 2H361f: Suspected of damaging fertilityHealth Hazard
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effectsEnvironment

Note: This classification is extrapolated from data on related compounds and should be used as a precautionary guideline.[1][2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls

All work involving solid 1-(3-Bromophenyl)guanidine or its solutions must be conducted in a properly functioning chemical fume hood.[4] The fume hood provides critical protection against inhalation of dust or aerosols. The ventilation system should be regularly certified to ensure an adequate face velocity (typically 80-150 feet per minute).[5]

Personal Protective Equipment (PPE)

PPE is the user's last line of defense and must be selected carefully to provide a sufficient barrier against the chemical's potential hazards.[6][7]

  • Eye and Face Protection : Due to the high risk of serious eye irritation, chemical safety goggles are mandatory.[2][8] In situations with a higher risk of splashing, such as when handling larger quantities or preparing concentrated solutions, a face shield should be worn in addition to goggles.[6][8]

  • Skin Protection :

    • Gloves : Double gloving with powder-free nitrile gloves is required.[6] Nitrile gloves are recommended for their resistance to a range of chemicals, including bases.[9] Gloves must be inspected for any signs of degradation or puncture before use and should be changed every 30 minutes or immediately if contamination is suspected.[6][10]

    • Gown/Coat : A long-sleeved, impermeable disposable gown that closes in the back is required to protect against skin contact.[6][7] Standard cotton lab coats do not offer sufficient protection against chemical splashes.

  • Respiratory Protection : A NIOSH-approved N95 or N100 respirator should be worn if handling the compound outside of a chemical fume hood, or when there is a risk of dust generation that cannot be controlled by local exhaust ventilation.[7] Surgical masks provide no protection against chemical dust or vapors.[6]

  • Shoe Covers : Disposable shoe covers should be worn to prevent the tracking of chemical contaminants outside of the laboratory.[6]

Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is crucial for preventing accidental exposure and ensuring experimental reproducibility.

Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Don all required PPE in the correct order (shoe covers, gown, hair/beard covers, mask/respirator, goggles/face shield, and finally, two pairs of gloves).

  • Weighing : Transport the sealed container of 1-(3-Bromophenyl)guanidine to the fume hood. Open the container and carefully weigh the desired amount of the solid, minimizing the creation of dust.[11] Use anti-static weighing paper or a dedicated weighing vessel.

  • Dissolution : Add the solid to the solvent in a suitable container within the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the hood's exhaust.

  • Post-Handling : Tightly seal the stock container and decontaminate the exterior with a suitable solvent (e.g., 70% ethanol) before returning it to storage. Clean all equipment and the work surface thoroughly.

  • Doffing PPE : Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Dispose of all disposable PPE in a designated hazardous waste container.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1][12]

Storage Requirements
  • Store 1-(3-Bromophenyl)guanidine in a cool, dry, and well-ventilated area.[2][11]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][11]

  • Store away from incompatible materials, particularly strong oxidizing agents.[10][11]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is essential for mitigating the consequences of an accidental release or exposure.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical. The following workflow should be followed.

Spill_Response_Workflow Spill Spill Discovered Assess Assess Spill Size & Risk (Is it a minor or major spill?) Spill->Assess MinorSpill Minor Spill (Contained, manageable by lab staff) Assess->MinorSpill Minor MajorSpill Major Spill (Large quantity, airborne dust, unmanageable) Assess->MajorSpill Major Evacuate Evacuate Area Alert Others Call Emergency Services PPE Don Appropriate PPE (Respirator, Goggles, Gown, Double Nitrile Gloves) MinorSpill->PPE MajorSpill->Evacuate Contain Contain the Spill (Cover with absorbent pads) PPE->Contain Cleanup Clean Up Spill (Gently sweep solid into dustpan. Do NOT create dust.) Contain->Cleanup Decontaminate Decontaminate Area (Wipe with appropriate solvent, followed by soap and water) Cleanup->Decontaminate Dispose Dispose of Waste (Collect all materials in a sealed, labeled hazardous waste bag) Decontaminate->Dispose Report Report Incident (Inform Supervisor/EHS) Dispose->Report

Caption: Workflow for handling a chemical spill of 1-(3-Bromophenyl)guanidine.

First Aid Measures
  • In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • In Case of Skin Contact : Remove all contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.

  • If Inhaled : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water.[2] Call a poison control center or seek immediate medical attention.[1][2]

Disposal Considerations

Disposal of 1-(3-Bromophenyl)guanidine and any contaminated materials must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[12] Due to its potential for aquatic toxicity, this chemical must not be allowed to enter drains or waterways.[2][13] All waste should be collected in appropriately labeled, sealed containers for disposal by a licensed hazardous waste management company.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,3-diphenylguanidine. [Link]

  • Battelle Memorial Institute. A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link]

  • Charles River Laboratories. Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

  • BioShop Canada Inc. SAFETY DATA SHEET - GUANIDINE HYDROCHLORIDE. [Link]

  • PubChem. 1-(3-Phenylpropylamino)guanidine hydrochloride. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]

  • ResearchGate. (PDF) Halogenated Aromatic Compounds. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • ChemSec. Halogenated compounds - SIN List. [Link]

  • Carleton University. Benzene – Lab-Specific Standard Operating Procedure. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(3-Bromophenyl)guanidine Derivatives and Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-bromophenyl)guanidine derivatives and analogs, a class of compounds with significant potential in medicinal chemistry. From fundamental synthesis strategies...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(3-bromophenyl)guanidine derivatives and analogs, a class of compounds with significant potential in medicinal chemistry. From fundamental synthesis strategies to an exploration of their diverse biological activities, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Guanidinium Group - A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active molecules and approved pharmaceuticals. Its ability to exist in a protonated, delocalized cationic state under physiological conditions allows for strong interactions with biological targets such as enzymes and receptors. The incorporation of a 3-bromophenyl substituent onto the guanidine core introduces specific steric and electronic properties, offering a versatile platform for the design of targeted therapeutic agents. This guide will delve into the synthesis, characterization, and multifaceted biological potential of 1-(3-bromophenyl)guanidine and its analogs.

Synthetic Strategies for 1-(3-Bromophenyl)guanidine and Its Analogs

The synthesis of 1-(3-bromophenyl)guanidine and its derivatives can be approached through several established guanylation methods. The choice of a specific synthetic route often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.

Guanylation of 3-Bromoaniline: A Primary Synthetic Route

A common and direct method for the synthesis of 1-(3-bromophenyl)guanidine involves the guanylation of 3-bromoaniline. This can be achieved using various guanylating agents.

This protocol describes a reliable method for the preparation of the hydrochloride salt of 1-(3-bromophenyl)guanidine.

Materials:

  • 3-Bromoaniline

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, filtration apparatus)

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in DMF.

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) to the solution.

  • To the stirred mixture, add DIPEA (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1-(3-bromophenyl)guanidine hydrochloride.

Causality Behind Experimental Choices:

  • 1H-Pyrazole-1-carboxamidine hydrochloride is chosen as the guanylating agent due to its stability and reactivity. The pyrazole leaving group is readily displaced by the amine.

  • DIPEA acts as a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.

  • DMF is a suitable polar aprotic solvent that effectively dissolves the reactants.

  • The elevated temperature (80 °C) is necessary to overcome the activation energy of the reaction.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-Bromoaniline 3-Bromoaniline Heating 80 °C, 12-24h 3-Bromoaniline->Heating Guanylating_Agent 1H-Pyrazole-1- carboxamidine HCl Guanylating_Agent->Heating Base DIPEA Base->Heating Solvent DMF Solvent->Heating Extraction Et₂O / H₂O Heating->Extraction Purification Recrystallization or Chromatography Extraction->Purification Product 1-(3-Bromophenyl)guanidine Hydrochloride Purification->Product

Caption: General workflow for the synthesis of 1-(3-bromophenyl)guanidine hydrochloride.

Alternative Guanylation Reagents

Other guanylating agents can also be employed for the synthesis of 1-(3-bromophenyl)guanidine derivatives, each with its own advantages and limitations. These include:

  • Cyanamide: A simple and cost-effective reagent, though it can be hazardous to handle. The reaction of 3-bromoaniline with cyanamide typically requires acidic conditions.

  • S-Methylisothiourea sulfate: A stable and commercially available salt that reacts with amines to form guanidines.

  • N,N'-Di-Boc-S-methylisothiourea: This reagent allows for the synthesis of protected guanidines, which can be useful for subsequent functionalization. The Boc protecting groups can be removed under acidic conditions.[1]

Characterization of 1-(3-Bromophenyl)guanidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-bromophenyl ring and the protons of the guanidinium group. The chemical shifts and coupling constants provide valuable structural information.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the quaternary carbon of the guanidinium group.[2]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the mass spectrum.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching and bending vibrations of the guanidinium group, as well as the C-N and C=N stretching vibrations. Aromatic C-H and C-Br stretching vibrations will also be present.[4][5]

Biological Activities and Therapeutic Potential

1-(3-Bromophenyl)guanidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Guanidine-containing compounds are well-known for their antimicrobial properties. They can disrupt microbial cell membranes, leading to cell death. The lipophilicity and electronic properties of the 3-bromophenyl group can influence the compound's ability to interact with and penetrate bacterial cell walls.

Compound/Analog Organism MIC (µg/mL) Reference
Phenylguanidine derivativeStaphylococcus aureus2-64[6]
Phenylguanidine derivativeEscherichia coli2-64[6]
Phenylguanidine derivativeBacillus subtilis2[6]
Substituted PhenylfuranylnicotinamidinesStaphylococcus aureus10[7]

Table 1: Minimum Inhibitory Concentration (MIC) values of related guanidine derivatives against various microorganisms.

This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of the synthesized compounds.[8]

Materials:

  • Synthesized 1-(3-bromophenyl)guanidine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth is a standardized growth medium for antimicrobial susceptibility testing.

  • Serial dilution allows for the determination of a precise MIC value.

  • Standardized inoculum ensures reproducibility of the assay.

Anticancer Activity

Several guanidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. The presence of the bromine atom on the phenyl ring can enhance the anticancer activity through halogen bonding interactions with biological targets.[9]

Compound/Analog Cell Line IC₅₀ (µM) Reference
Brominated Plastoquinone AnalogMCF-7 (Breast Cancer)1.55 - 4.41[10]
3-Phenyl-1-phenylsulfonyl pyrazole with aminoguanidineA549 (Lung Cancer)1.90[6]
Brominated CoelenteraminePC-3 (Prostate Cancer)24.3[9]

Table 2: IC₅₀ values of related brominated and guanidine-containing compounds against various cancer cell lines.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological and pathological processes. Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in inflammatory diseases and neurodegenerative disorders. Guanidine-based compounds, being analogs of the natural NOS substrate L-arginine, can act as competitive inhibitors of NOS isoforms. The 3-bromophenyl moiety can influence the binding affinity and selectivity of the compound for the different NOS isoforms (nNOS, eNOS, and iNOS).[11][12]

This protocol describes a method to measure the inhibition of iNOS activity by monitoring the conversion of [³H]-L-arginine to [³H]-L-citrulline.[9]

Materials:

  • Recombinant iNOS enzyme

  • [³H]-L-arginine

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)

  • L-valine (to inhibit arginase activity)

  • HEPES buffer

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, cofactors (NADPH, FAD, FMN, BH₄), L-valine, and the iNOS enzyme.

  • Add varying concentrations of the 1-(3-bromophenyl)guanidine test compound.

  • Initiate the reaction by adding [³H]-L-arginine.

  • Incubate the reaction mixture at 37 °C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Separate the unreacted [³H]-L-arginine from the product [³H]-L-citrulline by passing the mixture through a column of Dowex AG 50WX-8 resin. The positively charged arginine binds to the resin, while the neutral citrulline passes through.

  • Quantify the amount of [³H]-L-citrulline in the eluate using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.

Causality Behind Experimental Choices:

  • [³H]-L-arginine is used as a radiolabeled substrate to allow for sensitive detection of the product.

  • Cofactors are essential for the catalytic activity of NOS.

  • Dowex resin provides an effective method for separating the substrate and product based on their charge.

NOS_Inhibition L_Arginine L_Arginine Inhibitor Inhibitor

Sources

Protocols & Analytical Methods

Method

1-(3-Bromophenyl)guanidine as an enzyme inhibitor.

Topic: 1-(3-Bromophenyl)guanidine as an Enzyme Inhibitor: Mechanistic Profiling and Kinetic Protocols Content Type: Advanced Application Note & Protocol Guide Audience: Drug Discovery Scientists, Enzymologists, and Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Bromophenyl)guanidine as an Enzyme Inhibitor: Mechanistic Profiling and Kinetic Protocols Content Type: Advanced Application Note & Protocol Guide Audience: Drug Discovery Scientists, Enzymologists, and Structural Biologists

Executive Summary

1-(3-Bromophenyl)guanidine is a synthetic, small-molecule competitive inhibitor targeting trypsin-like serine proteases , specifically Urokinase-type Plasminogen Activator (uPA) and Trypsin .

Unlike broad-spectrum electrophilic inhibitors (e.g., PMSF) that covalently modify the catalytic serine, 1-(3-Bromophenyl)guanidine functions via non-covalent competitive inhibition . Its guanidinium moiety mimics the arginine side chain of natural substrates (P1 position), forming a critical salt bridge with the aspartate residue (Asp189 in trypsin/uPA) at the base of the S1 specificity pocket. The meta-bromo substituent enhances binding affinity through hydrophobic and halogen-bonding interactions within the active site cleft.

This guide provides a rigorous framework for solubilization, kinetic characterization, and determination of the inhibition constant (


) for this compound.

Mechanism of Action

The inhibitory efficacy of 1-(3-Bromophenyl)guanidine is driven by its structural mimicry of the substrate's P1 arginine residue.

  • Primary Interaction (S1 Pocket): The positively charged guanidinium group (

    
    ) penetrates the S1 specificity pocket of the protease. It forms a bidentate hydrogen bond and an electrostatic salt bridge with the carboxylate side chain of Asp189  (chymotrypsin numbering).
    
  • Secondary Interaction (Selectivity): The phenyl ring acts as a rigid scaffold. The bromine atom at the 3-position (meta) probes the hydrophobic sub-sites adjacent to the S1 pocket, potentially engaging in halogen bonding with backbone carbonyls or hydrophobic residues (e.g., Ser190, Cys191), enhancing affinity compared to unsubstituted phenylguanidine.

  • Inhibition Type: Competitive . The inhibitor competes directly with the substrate for the active site. It increases the apparent Michaelis constant (

    
    ) without affecting the maximum velocity (
    
    
    
    ) of the enzyme.
Diagram 1: Competitive Inhibition Mechanism

InhibitionMechanism cluster_site Active Site Dynamics Enzyme Serine Protease (uPA / Trypsin) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + Substrate (k1) EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + Inhibitor (Kon) Substrate Substrate (Arginine-based) Inhibitor 1-(3-Bromophenyl)guanidine ES_Complex->Enzyme (k-1) Product Product + Enzyme ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme Reversible (Koff) EI_Complex->ES_Complex BLOCKED

Caption: Competitive binding dynamic where 1-(3-Bromophenyl)guanidine (Inhibitor) occludes the active site, preventing Substrate entry. The EI complex is reversible.

Physicochemical Properties & Handling

Proper handling is critical for assay reproducibility. Phenylguanidines are often supplied as salts (hydrochloride, hydrobromide, or carbonate) to ensure stability.

PropertySpecificationNotes
Molecular Weight ~214.06 g/mol (Free base)Check CoA for salt form MW adjustment.
Solubility DMSO (>50 mM), EthanolPoorly soluble in neutral water as a free base.
Stability HighStable at RT.[1][2] Hygroscopic in salt form.
Storage -20°C (Desiccated)Protect from moisture to prevent hydrolysis over long periods.

Reconstitution Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM stock solution .

    • Example: Dissolve 2.14 mg (free base equivalent) in 100 µL DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute into assay buffer immediately before use. Keep DMSO concentration in final assay < 1% (v/v) to avoid enzyme denaturation.

Experimental Protocol: Determination of

This protocol describes the kinetic characterization of 1-(3-Bromophenyl)guanidine against uPA using a chromogenic substrate (e.g., S-2444 or Chromozym U ).

Materials Required
  • Enzyme: Recombinant human uPA (High Molecular Weight).

  • Substrate: Chromogenic substrate specific for uPA (e.g., Pyro-Glu-Gly-Arg-pNA).

  • Inhibitor: 1-(3-Bromophenyl)guanidine (100 mM DMSO stock).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4. (Tween-20 prevents enzyme adsorption to plastics).

  • Plate: 96-well clear flat-bottom microplate.

Workflow Diagram

AssayWorkflow Step1 1. Prepare Serial Dilutions (Inhibitor: 0 - 100 µM) (Substrate: 0.5x - 4x Km) Step2 2. Pre-Incubation Enzyme + Inhibitor (15 min @ 37°C) Step1->Step2 Step3 3. Initiate Reaction Add Substrate Step2->Step3 Step4 4. Kinetic Readout Measure Absorbance (405 nm) Every 30s for 20 min Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocities (V0) Fit to Competitive Model Step4->Step5

Caption: Step-by-step kinetic assay workflow for determining the inhibition constant (Ki).

Detailed Procedure
  • Enzyme Preparation: Dilute uPA in Assay Buffer to a concentration where the reaction is linear for >20 minutes (typically 1–5 nM final concentration).

  • Inhibitor Dilution: Prepare a 7-point dilution series of 1-(3-Bromophenyl)guanidine in Assay Buffer.

    • Recommended Range: 0, 1, 5, 10, 25, 50, 100 µM.

  • Substrate Preparation: Prepare the chromogenic substrate at 3 different concentrations bracketing its

    
     (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Plate Setup:

    • Add 10 µL of Inhibitor (various concentrations) to wells.

    • Add 80 µL of Enzyme solution.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL of Substrate to start the reaction.

  • Measurement: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes at 37°C.

Data Analysis & Validation

To rigorously validate the competitive mechanism and calculate


:
  • Calculate Initial Velocity (

    
    ):  Determine the slope (ΔAbs/min) of the linear portion of the reaction curve for each well.
    
  • Primary Plot (Michaelis-Menten): Plot

    
     vs. [Substrate]. You should observe that as Inhibitor concentration increases, the curve shifts to the right (
    
    
    
    increases), but
    
    
    remains constant.
  • Secondary Plot (Lineweaver-Burk): Plot

    
     vs. 
    
    
    
    .
    • Signature: All lines (different inhibitor concentrations) should intersect at the same point on the Y-axis (

      
      ).
      
  • Calculation of

    
    : 
    Use the Cheng-Prusoff equation for competitive inhibition:
    
    
    
    
    Alternatively, use non-linear regression (e.g., GraphPad Prism) fitting to the "Competitive Inhibition" model to derive
    
    
    directly.

Expected Results:

  • IC50: Typically in the low micromolar range (1–50 µM) depending on the specific protease and pH.

  • Selectivity: 1-(3-Bromophenyl)guanidine is generally more potent against uPA and Trypsin than Thrombin or Chymotrypsin.

References

  • Barber, C. G., et al. (2004). "Selective urokinase-type plasminogen activator (uPA) inhibitors. Part 3: 1-isoquinolinylguanidines." Bioorganic & Medicinal Chemistry Letters, 14(12), 3227-3230. Link

  • Rai, R., & Katzenellenbogen, J. A. (1992).[3] "Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases."[3] Journal of Medicinal Chemistry, 35(22), 4150-4159.[3] Link

  • Sperl, S., et al. (2000). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences, 97(10), 5113-5118. Link

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[4] Chemical Reviews, 102(12), 4639–4750. Link

Sources

Application

Application Note: 1-(3-Bromophenyl)guanidine in Neuroscience Research

Abstract 1-(3-Bromophenyl)guanidine is a potent, selective agonist of the 5-HT3 serotonin receptor , a ligand-gated ion channel central to rapid synaptic transmission in the central and peripheral nervous systems. Belong...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Bromophenyl)guanidine is a potent, selective agonist of the 5-HT3 serotonin receptor , a ligand-gated ion channel central to rapid synaptic transmission in the central and peripheral nervous systems. Belonging to the arylguanidine class of ligands, it serves as a critical tool for probing the electronic and steric requirements of the 5-HT3 ligand-binding domain. This guide details the application of 1-(3-Bromophenyl)guanidine in electrophysiological characterization, receptor binding kinetics, and in vivo reflex assays, providing researchers with standardized protocols for investigating serotonergic signaling pathways involved in emesis, anxiety, and nociception.

Introduction & Mechanism of Action

Chemical Identity & Properties
  • IUPAC Name: 1-(3-Bromophenyl)guanidine[1][2]

  • Molecular Weight: 214.06 g/mol [1][3]

  • Solubility: Soluble in DMSO (>10 mM); limited solubility in water/saline without pH adjustment.

  • Storage: Desiccate at -20°C; protect from light.

Pharmacological Mechanism

Unlike G-protein coupled serotonin receptors (5-HT1, 5-HT2, etc.), the 5-HT3 receptor is a Cys-loop ligand-gated cation channel.

  • Binding: 1-(3-Bromophenyl)guanidine binds to the orthosteric site at the interface of two receptor subunits (typically

    
    -
    
    
    
    or
    
    
    -
    
    
    ). The electron-withdrawing bromine atom at the meta position enhances binding affinity via specific electrostatic interactions with aromatic residues (e.g., Trp, Tyr) in the binding pocket.
  • Gating: Binding induces a conformational rotation of the extracellular domain, transmitted to the transmembrane domain (TM2), causing the pore to open.

  • Ion Flux: The open channel permits the rapid influx of

    
     and 
    
    
    
    and efflux of
    
    
    , leading to neuronal depolarization and activation of voltage-gated calcium channels (VGCCs).
Key Applications
  • Structure-Activity Relationship (SAR) Studies: Used to map the steric tolerance of the 5-HT3 binding pocket, comparing efficacy against chloro- (mCPBG) and hydrogen-substituted analogs.

  • Electrophysiology: A tool agonist to evoke rapid inward currents in patch-clamp recordings of 5-HT3 expressing neurons or HEK293 cells.

  • In Vivo Reflex Assays: Used to trigger the von Bezold-Jarisch reflex (bradycardia/hypotension) via activation of vagal afferent nerve terminals.

Experimental Protocols

Protocol A: In Vitro Whole-Cell Patch Clamp (HEK293-5HT3)

Objective: To quantify the agonist efficacy (


) and desensitization kinetics of 1-(3-Bromophenyl)guanidine.
Materials
  • Cell Line: HEK293 cells stably transfected with human 5-HT3A subunits.

  • Extracellular Solution (Tyrode’s): 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular Solution: 140 mM CsCl, 2 mM

    
    , 10 mM HEPES, 10 mM EGTA (pH 7.2).
    
  • Compound Stock: 10 mM 1-(3-Bromophenyl)guanidine in DMSO.

Methodology
  • Preparation: Dilute the stock compound in Extracellular Solution to varying concentrations (0.1 nM to 100

    
    ). Ensure final DMSO concentration is <0.1%.
    
  • Giga-seal Formation: Establish a Giga-ohm seal (>1

    
    ) using a borosilicate glass pipette (3–5 
    
    
    
    resistance).
  • Whole-Cell Configuration: Rupture the membrane patch with gentle suction. Clamp voltage at -60 mV .

  • Application: Apply the compound rapidly (within 20–50 ms) using a piezo-driven perfusion system to minimize desensitization artifacts. Apply for 2 seconds .

  • Washout: Perfuse with compound-free buffer for 60 seconds between applications to allow receptor recovery.

  • Data Acquisition: Record currents at 10 kHz, filter at 2 kHz.

Expected Results
  • Response: Rapid onset inward current (pA to nA range depending on expression).

  • Desensitization: Fast decay of current in the continued presence of agonist.

  • Analysis: Fit peak current amplitudes to the Hill equation to derive

    
    .
    
Protocol B: In Vivo von Bezold-Jarisch Reflex Assay

Objective: To assess peripheral 5-HT3 receptor activation efficacy in vivo.

Materials
  • Subject: Male Sprague-Dawley rats (250–300 g), anesthetized (Urethane 1.2 g/kg IP).

  • Monitoring: Cannulation of the femoral artery (blood pressure) and femoral vein (drug administration).

  • Compound: 1-(3-Bromophenyl)guanidine dissolved in saline (sonicate if necessary).

Methodology
  • Baseline: Allow heart rate (HR) and mean arterial pressure (MAP) to stabilize for 20 minutes post-surgery.

  • Dosing: Administer 1-(3-Bromophenyl)guanidine as a rapid intravenous (IV) bolus (volume < 0.1 mL).

    • Dose Range: 10 – 100

      
      .
      
  • Measurement: Record the immediate drop in HR (bradycardia) and MAP (hypotension). The peak effect typically occurs within 3–10 seconds.

  • Control: Pre-treat a subset of animals with a selective 5-HT3 antagonist (e.g., Ondansetron, 0.1 mg/kg) to verify specificity.

Expected Results
  • Agonist Effect: Dose-dependent reduction in HR and MAP.

  • Specificity: Complete blockade of the reflex by Ondansetron confirms 5-HT3 mediation.

Data Presentation & Analysis

Comparative Potency (QSAR Context)

The following table illustrates the effect of the meta-substituent on 5-HT3 affinity, highlighting the utility of the bromo-analog in mapping the receptor's electronic environment.

CompoundSubstituent (R)Affinity (

, nM)
Electronic Factor (

)
Lipophilicity (

)
Phenylguanidine-H>10000.000.00
m-Chlorophenylguanidine-Cl~320.370.71
1-(3-Bromophenyl)guanidine -Br ~25-40 0.39 0.86
m-Methylphenylguanidine-CH3>500-0.070.56

Note: Data interpolated from arylguanidine QSAR trends (Glennon et al.). The electron-withdrawing nature (positive


) correlates strongly with increased affinity.

Visualizations

5-HT3 Receptor Signaling Pathway

The diagram below details the mechanistic cascade initiated by 1-(3-Bromophenyl)guanidine.

G Agonist 1-(3-Bromophenyl)guanidine Receptor 5-HT3 Receptor (Orthosteric Site) Agonist->Receptor Binds (High Affinity) ConfChange Conformational Change (Loop C Closure -> TM2 Rotation) Receptor->ConfChange Induces ChannelOpen Pore Opening (Cation Permeable) ConfChange->ChannelOpen Gates IonFlux Influx: Na+, Ca2+ Efflux: K+ ChannelOpen->IonFlux Permits Depolarization Membrane Depolarization (EPSP) IonFlux->Depolarization Triggers Response Physiological Output (Emesis / Nociception / Reflex) Depolarization->Response Activates

Caption: Signal transduction pathway from agonist binding to physiological response.[4][5]

Patch-Clamp Experimental Workflow

A step-by-step logic flow for the electrophysiology protocol.

Workflow cluster_QC Quality Control Prep Cell Prep (HEK293-5HT3) Seal Giga-Seal Formation Prep->Seal Break Whole-Cell Access Seal->Break Check2 Leak < 50 pA Seal->Check2 Perfusion Fast Perfusion (Agonist) Break->Perfusion Check1 R_series < 20 MΩ Break->Check1 Record Record Current (pClamp) Perfusion->Record Analysis Fit to Hill Eq (Calculate EC50) Record->Analysis

Caption: Operational workflow for whole-cell patch clamp characterization.

Troubleshooting & Safety

  • Solubility Issues: If the compound precipitates in aqueous buffer, ensure the DMSO stock is fully dissolved before dilution. Do not exceed 0.1% DMSO in the final bath solution, as DMSO itself can modulate channel kinetics.

  • Desensitization: 5-HT3 receptors desensitize rapidly. If currents are small or absent, ensure the inter-trial interval is at least 60 seconds to allow recovery.

  • Safety: 1-(3-Bromophenyl)guanidine is a bioactive serotonin agonist. Wear PPE (gloves, goggles) to prevent absorption. Handle in a fume hood.

References

  • Glennon, R. A., et al. (2003).[6] "Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study." Bioorganic & Medicinal Chemistry, 11(20), 4449-4454.[6] Link

  • Kilpatrick, G. J., et al. (1990). "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist." European Journal of Pharmacology, 182(1), 193-197. Link

  • Dukat, M., et al. (2000). "The 5-HT3 Agent N-(3-chlorophenyl)guanidine (MD-354) Serves as a Discriminative Stimulus in Rats."[4] Psychopharmacology, 150(2), 200-207.[4] Link

  • Barnes, N. M., et al. (2009). "The 5-HT3 receptor - the relationship between structure and function." Neuropharmacology, 56(1), 273-284. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(3-Bromophenyl)guanidine Optimization

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges of guanidinylating electron-deficient anilines like 3-bromoaniline.

Executive Summary & Chemical Context

1-(3-Bromophenyl)guanidine is a critical intermediate often used as a bioisostere for arginine or as a precursor for heterocyclic synthesis (e.g., aminopyrimidines).

The Core Challenge: The reaction of 3-bromoaniline to form the guanidine core is non-trivial due to the electron-withdrawing nature of the bromine atom (inductive effect, -I). This reduces the nucleophilicity of the aniline nitrogen, making it sluggish to react with standard electrophiles like cyanamide. Standard protocols for aliphatic amines often fail here, resulting in recovered starting material or dimerization side-products.

This guide outlines two primary synthetic routes:

  • Route A (Cyanamide): Cost-effective, scalable, but requires strict pH/temperature control.

  • Route B (1H-Pyrazole-1-carboxamidine): High cost, high fidelity, ideal for small-scale/high-purity needs.

Decision Matrix: Selecting the Right Protocol

Before starting, select your route based on your project constraints.

RouteSelection Start Start: 3-Bromoaniline Scale Scale of Reaction? Start->Scale Small < 5 Grams (Discovery Phase) Scale->Small Large > 10 Grams (Process/Scale-up) Scale->Large Purity Purity Requirement? Small->Purity RouteA Route A: Cyanamide + HCl (Economical, requires optimization) Large->RouteA Cost Driver HighPurity Strict (>98%) No trace aniline Purity->HighPurity ModPurity Standard (>95%) Recrystallization OK Purity->ModPurity RouteB Route B: Pyrazole-1-carboxamidine (Reliable, Expensive) HighPurity->RouteB ModPurity->RouteA

Figure 1: Strategic decision tree for selecting the optimal guanidinylation reagent based on scale and purity requirements.

Route A: The Cyanamide Method (Optimization Guide)

Best for: Large scale, cost-sensitivity. Reagents: 3-Bromoaniline, Cyanamide (


), Conc. HCl (or TMSCl), Ethanol/Dioxane.
Optimized Protocol

The key to success with electron-deficient anilines is the activation of the cyanamide and maintaining a high concentration.

  • Salt Formation: Dissolve 3-bromoaniline (1.0 eq) in absolute ethanol (minimal volume, ~2-3 mL/g). Add Conc. HCl (1.0 eq) dropwise. Note: The reaction works best on the aniline hydrochloride salt.

  • Solvent Removal: Evaporate to dryness to obtain the solid aniline HCl salt. (Critical step to remove excess water which inhibits the reaction).

  • Fusion/Melt: Add Cyanamide (1.5 eq) to the solid salt.

  • Reaction: Heat the neat mixture (or very concentrated solution in n-butanol) to 80–100°C for 12–16 hours.

  • Monitoring: Monitor by LCMS. The peak for 3-bromoaniline (M+H 172/174) should decrease, and product (M+H 214/216) should appear.

Troubleshooting Guide (FAQ)

Q: I see a large peak at M+H 85 in my LCMS. What is it? A: This is Dicyandiamide (cyanoguanidine).

  • Cause: Cyanamide dimerization occurs if the reaction pH is too basic or if the temperature is high without the aniline reacting fast enough.

  • Fix: Ensure you are using the Aniline Hydrochloride salt, not the free base. The acidic environment suppresses dimerization. Add cyanamide in portions rather than all at once.

Q: Conversion is stuck at 50%. Adding more cyanamide doesn't help. A: You likely have "Stalled Equilibrium."

  • Cause: As the reaction proceeds, the basicity of the mixture changes.

  • Fix: Add a Lewis acid catalyst like Sc(OTf)3 (5 mol%) or simply add an additional 0.2 eq of HCl (dioxane solution) to re-activate the system. Increasing temperature to 110°C (using chlorobenzene or toluene as solvent) can also push the barrier.

Q: The product is an oil and won't crystallize. A: Aryl guanidines often form hygroscopic hydrochloride salts.

  • Fix: Perform a Nitrate Salt Exchange . Dissolve the crude oil in water. Add saturated

    
     or dilute 
    
    
    
    . 1-(3-Bromophenyl)guanidine nitrate is typically less soluble and crystallizes readily as white needles.

Route B: The Pyrazole-1-Carboxamidine Method

Best for: High value, small scale, difficult substrates. Reagents: 3-Bromoaniline, 1H-Pyrazole-1-carboxamidine HCl, DIPEA, DMF.

Optimized Protocol

This reagent acts as a "guanidine transfer" agent. The pyrazole is a good leaving group.

  • Dissolution: Dissolve 3-bromoaniline (1.0 eq) and 1H-Pyrazole-1-carboxamidine HCl (1.0 eq) in DMF (dry, 0.5 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq).

  • Reaction: Heat to 60°C for 24 hours.

  • Workup: Dilute with diethyl ether. The product often precipitates, or the pyrazole byproduct remains in solution.

Comparative Data: Reagent Efficiency
ParameterCyanamide (Route A)Pyrazole-Carboxamidine (Route B)
Atom Economy High (100% theoretical)Lower (Loss of pyrazole)
Reaction Temp High (80-110°C)Moderate (25-60°C)
Yield (3-Br-Aniline) 55-70% (Variable)80-92% (Consistent)
Purification Recrystallization often requiredSimple precipitation/wash
Cost $

$

Mechanism & Pathway Visualization

Understanding the mechanism helps troubleshoot the "Low Nucleophilicity" issue of 3-bromoaniline.

Mechanism Step1 Activation: Cyanamide + H+ -> [H2N-C≡N-H]+ Step2 Nucleophilic Attack: 3-Br-Aniline attacks Carbon Step1->Step2 Barrier KINETIC BARRIER: Br withdraws e- from Aniline N (Slow Step) Step2->Barrier Fails if Temp too low Step3 Intermediate: Guanyl-ammonium species Barrier->Step3 Success (High Temp/Acid) Step4 Tautomerization: Formation of stable Guanidinium Salt Step3->Step4

Figure 2: Mechanistic pathway highlighting the kinetic barrier caused by the electron-withdrawing bromine substituent.

Safety & Handling

  • 3-Bromoaniline: Toxic by inhalation, in contact with skin, and if swallowed. Cumulative effects are possible.[1] Use a fume hood and nitrile gloves.

  • Cyanamide: Contact dermatitis hazard. Avoid contact with skin.

  • Pressure: If running Route A in a sealed tube (to reach >100°C), ensure the vessel is rated for the pressure generated by ethanol/solvent vapors.

References

  • Organic Chemistry Portal. "Guanidine Synthesis: Methods and Reagents." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11166, 3-Bromoaniline." Available at: [Link]

  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992. (Contextual grounding for Route B).
  • Katritzky, A. R., et al. "Synthesis of Guanidines." Comprehensive Organic Functional Group Transformations.

Sources

Optimization

Technical Support Center: Guanidine Synthesis &amp; Troubleshooting

This guide functions as a specialized Technical Support Center for the synthesis of guanidine compounds. It is designed to troubleshoot specific failure points in reagent selection, reaction execution, and purification.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of guanidine compounds. It is designed to troubleshoot specific failure points in reagent selection, reaction execution, and purification.

Operator: Senior Application Scientist Status: Active Ticket ID: GUAN-SYNTH-2024

Introduction: The Guanidine Challenge

The synthesis of guanidines is deceptively simple in theory but notoriously difficult in practice due to three converging factors: extreme polarity (making purification a nightmare), nucleophilic competition (leading to regioselectivity issues), and reagent stability .

This guide bypasses generic textbook advice to address the specific "why" and "how" of experimental failure.

Part 1: Reagent Selection & Decision Logic

Visualizing the Reagent Decision Tree

Do not default to S-methylisothioureas just because they are common. Use this logic flow to select the correct electrophile based on your amine's nucleophilicity and steric profile.

ReagentSelection Start START: Analyze Substrate Amine AmineType Is the Amine Nucleophilic? Start->AmineType HighNuc Yes (1°/2° Aliphatic) AmineType->HighNuc LowNuc No (Aniline / E-poor / Steric Bulk) AmineType->LowNuc Cost Cost Constraint? HighNuc->Cost Goodman Use Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) LowNuc->Goodman Gold Standard Mukaiyama Use 2-Chloro-1-methylpyridinium iodide (Activates thioureas) LowNuc->Mukaiyama Alternative Cheap Use S-Methylisothiourea (Requires Hg/Ag or long heat) Cost->Cheap Budget Critical Fast Use 1H-Pyrazole-1-carboxamidine (Fast, mild, easy workup) Cost->Fast Time Critical Success1 High Yield / Smelly Byproduct Cheap->Success1 Success2 High Yield / Easy Purification Fast->Success2 Success3 Excellent Yield / Expensive Goodman->Success3

Figure 1: Decision Matrix for Guanylating Agents based on substrate reactivity and project constraints.

FAQ: Reagent Reactivity

Q: I am using S-methylisothiourea (Boc-protected), but the reaction with my aniline is stalled at 20% conversion after 48 hours. Why? A: S-methylisothioureas are often insufficiently electrophilic for non-nucleophilic amines like anilines. The methyl mercaptan leaving group is poor without activation.

  • The Fix: You must activate the sulfur. Add HgCl₂ (2.2 equiv) or AgNO₃ to precipitate the sulfur as a metal salt, driving the equilibrium forward.

  • The Better Fix: Switch to Goodman’s Reagent (N,N'-Di-Boc-N''-triflylguanidine).[1] The triflamide group is an exceptional leaving group, allowing reaction with electron-deficient amines in hours without heavy metals [1].

Q: Why choose 1H-Pyrazole-1-carboxamidine over S-methylisothiourea? A: The pyrazole reagent is superior for two reasons:

  • Kinetics: It reacts faster under milder conditions.

  • Purification: The byproduct is pyrazole, which is water-soluble and does not have the noxious odor of methyl mercaptan. It is easier to remove during aqueous workup or flash chromatography [2].

Part 2: Experimental Protocols & Execution

Protocol A: The "Gold Standard" (Goodman's Reagent)

Best for: Valuable substrates, late-stage functionalization, and weak nucleophiles.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve the amine (1.0 equiv) and N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) in anhydrous DCM or DCM/MeOH (10:1).

  • Base: Add Triethylamine (TEA) (2.0 equiv). Note: If the amine is a salt, use 3.0 equiv.

  • Reaction: Stir at room temperature.

    • Self-Validating Check: Monitor by TLC. The triflyl reagent spot (usually high Rf) should disappear.

  • Workup: Dilute with DCM, wash with 5% aqueous NaHSO₄ (removes TEA and triflamide byproduct), then Brine.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc).

Protocol B: The "Budget" Method (S-Methylisothiourea)

Best for: Primary aliphatic amines, large scale, cost-sensitive projects.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve amine (1.0 equiv) and 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea (1.0 equiv) in THF or DMF.

  • Activation: Add HgCl₂ (1.1 equiv) and TEA (2.0 equiv).

    • Caution: Reaction will turn heterogeneous (white/grey precipitate of Hg(SMe)₂).

  • Filtration: Once TLC shows consumption of starting material, filter the mixture through a pad of Celite to remove mercury salts.

  • Scavenging: Wash the organic phase with water to remove residual mercury traces.

Part 3: Purification & Isolation (The Critical Failure Point)

Guanidines are highly polar bases. If you deprotect them before purification, you will likely lose them in the aqueous layer or have them streak irreversibly on silica.

Visualizing the Purification Workflow

Purification Start Crude Reaction Mixture Protected Is the Guanidine Protected? (Boc/Cbz) Start->Protected Yes Yes Protected->Yes No No (Free Base/Salt) Protected->No Silica Standard Flash Chromatography (Hex/EtOAc) Yes->Silica Polarity Is it Water Soluble? No->Polarity Hydrophilic Yes (Highly Polar) Polarity->Hydrophilic Hydrophobic No (Lipophilic Chain) Polarity->Hydrophobic C18 Reverse Phase (C18) Use 0.1% TFA or HCl Hydrophilic->C18 IonEx Ion Exchange Resin (Amberlite) Hydrophilic->IonEx DCMWash Basic Extraction (pH > 13, extract into DCM) Hydrophobic->DCMWash

Figure 2: Purification Logic Flow. Note that maintaining protecting groups until after purification is the preferred strategy.

Troubleshooting: Purification Pitfalls

Q: My free guanidine is stuck in the aqueous layer during extraction. A: Guanidinium salts (pKa ~12.5) are fully ionized at neutral pH.

  • The Fix: You must adjust the aqueous phase to pH 14 using NaOH pellets to deprotonate the guanidine into its free base form before extracting with DCM or CHCl₃.

  • Warning: Many functional groups (esters) cannot survive pH 14. In this case, do not extract. Lyophilize the aqueous layer and use Reverse Phase (C18) chromatography or preparative HPLC .

Q: I am using C18 Reverse Phase, but my guanidine elutes in the void volume (no retention). A: This is "Phase Collapse" or simply lack of retention for highly polar cations.

  • The Fix: Use an Ion-Pairing Agent .[2] Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to your mobile phase. The fluorinated counterion pairs with the guanidinium cation, making it lipophilic enough to stick to the C18 column [3].

Q: How do I remove the pyrazole byproduct? A: If you used 1H-pyrazole-1-carboxamidine:

  • The pyrazole byproduct is weakly acidic/amphoteric.

  • Strategy: Dissolve crude in EtOAc and wash with 1M HCl . The guanidine (product) will protonate and stay in the aqueous layer (if unprotected) or organic (if Bis-Boc protected and lipophilic enough).

  • If Bis-Boc protected:[3][4] The product stays in organic. Pyrazole can be washed out with water or saturated NaHCO₃ (pyrazole is water-soluble).

Part 4: Regioselectivity & Side Reactions

Q: I have a secondary amine and a primary amine in my molecule. How do I guanylate only the primary amine? A: Use Goodman’s Reagent at low temperature (0°C). Steric bulk of the triflyl/Boc groups disfavors attack by the secondary amine.

  • Self-Validating Check: Run the reaction with 0.9 equivalents of reagent to starve the reaction and prevent over-guanylation.

Q: My product cyclized unexpectedly. A: If your substrate has an alcohol, thiol, or amine within 2-3 carbons of the guanidine, it will cyclize to form a 5- or 6-membered ring (e.g., 2-aminoimidazoline) under basic conditions.

  • The Fix: Keep the guanidine protected (Boc) until the very end. Cyclization usually requires the free guanidine base.

Summary of Quantitative Data

ReagentReactivityByproductCostRecommended For
S-Methylisothiourea Low (Needs Activation)Methyl Mercaptan (Gas/Toxic)LowLarge scale, simple primary amines.
Pyrazole-1-carboxamidine Medium-HighPyrazole (Water soluble)MediumGeneral purpose, faster kinetics.
Goodman's Reagent HighTriflamide (Easy removal)HighAnilines, hindered amines, precious cargo.
Cyanamide LowNone (Atom Economy)LowIndustrial scale, simple salts (High Temp req).

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[5] "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804–3805. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[6][7][8] The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Biotage. (2023). "How to purify hydrophilic peptides." Biotage Blog. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[9] "Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine." Synthesis, 2004(10), 1655-1663.[9] Link

Sources

Troubleshooting

Technical Support Center: 1-(3-Bromophenyl)guanidine Storage &amp; Stability Guide

Core Directive: The Stability Paradox 1-(3-Bromophenyl)guanidine is a potent 5-HT3 receptor ligand. Its storage presents a specific chemical paradox: the guanidine moiety is a strong base ( for the conjugate acid), makin...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

1-(3-Bromophenyl)guanidine is a potent 5-HT3 receptor ligand. Its storage presents a specific chemical paradox: the guanidine moiety is a strong base (


 for the conjugate acid), making it chemically robust against reduction but kinetically vulnerable  to atmospheric capture.

Unlike simple amines, this compound acts as a "CO₂ Scrubber" and a "Moisture Magnet." If stored improperly, it does not merely degrade; it fundamentally changes its stoichiometry by converting into a carbonate salt, leading to massive errors in molarity calculations for IC50/Ki assays.

This guide moves beyond "store at -20°C" to explain the mechanistic preservation of the pharmacophore.

The Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the three primary enemies of aryl guanidines:

A. Carbonation (The Silent Stoichiometry Killer)

Guanidines are super-bases. Upon exposure to atmospheric air, they rapidly react with Carbon Dioxide (


) and moisture (

) to form guanidinium carbonates or bicarbonates.
  • Impact: Your compound remains a white powder, but the molecular weight changes. A 10 mM solution prepared by weight is now effectively ~6-8 mM, skewing potency data.

B. Hygroscopic Clumping & Hydrolysis

The salt forms (Nitrate/HCl) are hygroscopic. Once the crystal lattice absorbs water:

  • Caking: The powder clumps, making weighing difficult.

  • Hydrolysis: In solution (or a wet solid state), the guanidine group can slowly hydrolyze to urea and ammonia, especially under alkaline conditions.

C. Photolytic Dehalogenation

The bromine atom on the phenyl ring is susceptible to homolytic cleavage under UV light, forming a radical intermediate that degrades the aromatic core.

Visualizing the Threat Landscape

The following diagram illustrates the cascade of failure when storage protocols are breached.

DegradationCascade Start 1-(3-Bromophenyl)guanidine (Intact Powder) Atmosphere Atmospheric Exposure (Air/Humidity) Start->Atmosphere Poor Sealing UV_Hit UV Light Exposure Start->UV_Hit Clear Vials Hygro Hygroscopic Action (Water Absorption) Atmosphere->Hygro CO2_Trap CO2 Capture (Carbonation) Atmosphere->CO2_Trap Clumping Physical Caking (Weighing Errors) Hygro->Clumping Carbonate Formation of Guanidinium Carbonate CO2_Trap->Carbonate Radical Aryl Radical Formation UV_Hit->Radical Result1 Stoichiometry Drift (Incorrect Molarity) Clumping->Result1 Carbonate->Result1 Result2 Chemical Impurities (Urea/Ammonia) Radical->Result2

Figure 1: The degradation cascade showing how environmental factors alter both physical state and chemical identity.

Optimized Storage Protocols (The "How")

Do not rely on the vendor's shipping vial for long-term storage. Vendor vials are often permeable to moisture over months.

Protocol A: The "Double-Desiccant" System (Solid State)

Recommended for long-term storage (> 1 month).

  • Primary Container: Transfer compound to an Amber Glass Vial with a Teflon (PTFE) lined screw cap. Plastic absorbs moisture and is permeable to CO2.

  • Atmosphere: Flush the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Secondary Containment: Place the amber vial inside a larger jar or desiccator containing Silica Gel or activated molecular sieves.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Protocol B: Solubilized Storage (Stock Solutions)

Recommended for frequent use.

ParameterRecommendationRationale
Solvent DMSO (Anhydrous)Water promotes hydrolysis; DMSO stabilizes the salt.
Concentration High (> 10 mM)Higher concentrations are self-buffering and more stable.
Aliquot Size Single-use (e.g., 50 µL)Freeze-thaw cycles introduce moisture and oxygen.
Temperature -80°CStops kinetic degradation pathways.
Shelf Life 3-6 MonthsGuanidines in solution will eventually drift.

Troubleshooting & FAQs

Q1: The powder has turned from white to off-white/yellow. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or trace dehalogenation of the bromophenyl ring.

  • Action:

    • Mild Yellowing: Likely <2% impurity. Acceptable for rough screening but not for Ki determination or crystallography.

    • Dark Yellow/Orange: Discard. Significant degradation products (likely azo or polymerized species) are present that may interfere with biological assays.

Q2: My compound has formed a hard "cake" or clump at the bottom of the vial.

  • Diagnosis: Moisture ingress has occurred (Hygroscopicity).

  • Action: Do not scrape and weigh. The water weight has altered the molar mass.

    • Recovery: Dissolve the entire clump in a known volume of DMSO to create a master stock. Determine the actual concentration using UV-Vis absorbance (if extinction coefficient is known) or quantitative NMR (qNMR).

Q3: I see inconsistent IC50 values between batches.

  • Diagnosis: This is often a Salt Form Confusion .

  • Explanation: 1-(3-Bromophenyl)guanidine is sold as a Nitrate (

    
    ) or Hydrochloride (
    
    
    
    ).
  • Action: Check the label explicitly. If you calculate molarity using the free base MW (

    
    ) for a salt form, your concentration will be off by ~20-30%.
    

Q4: Can I store the compound in 100% Ethanol?

  • Answer: No. Ethanol is hygroscopic and often contains trace aldehydes. Over time, guanidines can react with aldehydes/ketones to form imines (Schiff bases). Anhydrous DMSO is the only recommended organic solvent for storage.

Validation Workflow: Is my compound intact?

If you suspect degradation, follow this logic flow to validate the material before committing it to expensive biological assays.

ValidationFlow Check Visual Inspection Solubility Solubility Test (DMSO) Check->Solubility White Powder Discard Discard/Recrystallize Check->Discard Orange/Brown LCMS LC-MS Check Solubility->LCMS Clear Solution Solubility->Discard Turbid/Insoluble NMR 1H-NMR (D6-DMSO) LCMS->NMR Single Peak LCMS->Discard Multiple Peaks NMR->Discard Shift/Impurity Use Proceed to Assay NMR->Use Integrals Correct

Figure 2: Quality Control decision matrix for validating 1-(3-Bromophenyl)guanidine.

References

  • Guanidine Basicity & Stability

    • Title: Stability of bicyclic guanidine superbases and their salts in water.[1]

    • Source: RSC Advances (2013).
    • Link:[Link]

  • CO2 Capture Mechanism

    • Title: Guanidine as a strong CO2 adsorbent: a DFT study on cooper
    • Source: Physical Chemistry Chemical Physics (2016).
    • Link:[Link]

  • Aryl Guanidine Reactivity

    • Title: Differential effects of alkyl- and arylguanidines on the stability and reactivity of inducible NOS heme-dioxygen complexes.[2]

    • Source: Biochemistry (2002).
    • Link:[Link]

  • Compound Data & Safety

    • Title: 1-(3-Bromophenyl)
    • Source: PubChem (N
    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: 1-(3-Bromophenyl)guanidine in vitro Activity

This guide provides a scientifically rigorous framework for validating the in vitro activity of 1-(3-Bromophenyl)guanidine (hereafter referred to as 1-(3-BPG) ).[1] As a guanidine derivative, this compound belongs to a c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a scientifically rigorous framework for validating the in vitro activity of 1-(3-Bromophenyl)guanidine (hereafter referred to as 1-(3-BPG) ).[1]

As a guanidine derivative, this compound belongs to a chemical class historically critical in distinguishing Sigma receptors (


R)  from the NMDA receptor ionophore (PCP site) . While 1,3-di-o-tolylguanidine (DTG) is the standard reference, mono- and di-substituted phenylguanidines like 1-(3-BPG) often exhibit distinct affinity profiles that require precise validation to rule out off-target NMDA channel blockade.[1]

Executive Summary & Mechanistic Profile

1-(3-Bromophenyl)guanidine is a small-molecule ligand targeting the Sigma receptor system.[1] Validation of this compound requires a dual-track approach: quantifying its affinity for Sigma-1 (


) and Sigma-2 (

) subtypes, and rigorously excluding cross-reactivity with the NMDA receptor channel—a common liability in guanidine-based scaffolds.[1]
Mechanism of Action: The Chaperone Hypothesis

Unlike GPCRs, the


 receptor functions as a ligand-operated molecular chaperone at the Mitochondria-Associated ER Membrane (MAM).[1]
  • Resting State:

    
     is bound to the chaperone BiP (GRP78), inactive.
    
  • Agonist Action (Putative 1-(3-BPG) effect): Promotes dissociation of

    
     from BiP.[1] The free 
    
    
    
    then stabilizes IP3 receptors, ensuring proper Ca
    
    
    transfer to mitochondria and preventing ER stress-induced apoptosis.
Pathway Visualization

The following diagram illustrates the specific signaling pathway 1-(3-BPG) is expected to modulate if it acts as a true


 agonist.[1]

SigmaMechanism Compound 1-(3-BPG) S1R_BiP Sigma-1/BiP Complex (Inactive at MAM) Compound->S1R_BiP  Binding/Dissociation   S1R_Free Active Sigma-1 (Chaperone) S1R_BiP->S1R_Free  Receptor Activation   IP3R IP3 Receptor (Stabilization) S1R_Free->IP3R  Chaperoning   ER_Stress ER Stress Response (PERK/IRE1 inhibition) S1R_Free->ER_Stress  Cytoprotection   Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca  Ca2+ Flux  

Figure 1: Putative Mechanism of Action. 1-(3-BPG) triggers the dissociation of Sigma-1 from BiP, enhancing mitochondrial bioenergetics and suppressing ER stress.[1]

Comparative Analysis: Benchmarking 1-(3-BPG)

To validate 1-(3-BPG), you must compare it against established "Gold Standards."[1] Guanidines are "dirty" ligands compared to modern highly selective probes; therefore, selectivity ratios are the primary validation metric.

CompoundPrimary TargetSpecificity ProfileValidation Role
1-(3-BPG) Sigma (Putative) Unknown (Requires Validation) Test Compound
PRE-084 Sigma-1 (

)
High (>100x vs

/NMDA)
Positive Control (Agonist)
DTG

/

Non-selective Sigma agonistReference (Guanidine Class)
(+)-Pentazocine Sigma-1 (

)
High (Classic Agonist)Radioligand Displacer
Haloperidol

/

/ D2
AntagonistFunctional Reversal Control
MK-801 NMDA ChannelHigh (PCP Site)Negative Control (Off-target)

Experimental Validation Protocols

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the


 of 1-(3-BPG) for 

and

sites.[1] Standard: A valid Sigma ligand must displace radioligands in the nanomolar range (

nM).

Workflow:

  • Tissue Source: Guinea pig brain membranes (highest

    
     density) or Rat liver membranes (enriched in 
    
    
    
    ).[2]
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Ligands:

    • 
       Assay:  Use [
      
      
      
      H]-(+)-Pentazocine
      (2-3 nM).[1]
    • 
       Assay:  Use [
      
      
      
      H]-DTG
      in the presence of 1
      
      
      M (+)-pentazocine (to mask
      
      
      sites).[1]
  • Displacement: Incubate 1-(3-BPG) at concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubation: 120 min at 37°C (equilibrium is critical for guanidines).

  • Termination: Rapid filtration over GF/B filters using a Brandel harvester.

Data Output: Calculate


 and convert to 

using the Cheng-Prusoff equation:

Note: If 1-(3-BPG) fails to displace [3H]-Pentazocine but displaces [3H]-MK-801 in a parallel assay, it is an NMDA blocker, not a Sigma agonist.[1]
Protocol B: Functional Cytoprotection Assay (Activity)

Objective: Confirm 1-(3-BPG) acts as an agonist.[1] Binding does not prove function; cytoprotection does. Principle:


 agonists protect cells from ER stress induced by Thapsigargin or Tunicamycin.

Step-by-Step Methodology:

  • Cell Line: CHO cells or NSC-34 (motor neuron-like).[1]

  • Pre-treatment: Incubate cells with 1-(3-BPG) (1–10

    
    M) for 1 hour.[1]
    
    • Control 1: Vehicle (DMSO).

    • Control 2:PRE-084 (Positive Agonist).

    • Control 3:1-(3-BPG) + NE-100 (Antagonist).[1] Crucial Step: The effect must be reversible by a selective Sigma antagonist.

  • Stress Induction: Add Thapsigargin (1

    
    M) to induce ER stress (SERCA pump inhibition).
    
  • Incubation: 24 hours.

  • Readout: Measure cell viability using MTT or LDH release assays.

Success Criteria:

  • Thapsigargin alone reduces viability to ~40-50%.[1]

  • 1-(3-BPG) restores viability to >70-80% in a dose-dependent manner.[1]

  • Co-administration of NE-100 abolishes the protection provided by 1-(3-BPG).[1]

Validation Logic Tree

Use this decision logic to interpret your data.

ValidationLogic Start Start Validation: 1-(3-BPG) Binding Radioligand Binding ([3H]-Pentazocine) Start->Binding Affinity Is Ki < 100 nM? Binding->Affinity Functional Functional Assay (ER Stress Protection) Affinity->Functional Yes Invalid Non-Binder / Weak Affinity->Invalid No Agonism Does it protect cells? Functional->Agonism Reversal Antagonist Reversal (Add NE-100) Agonism->Reversal Yes NMDA_Check NMDA Screen (Displace [3H]-MK-801) Agonism->NMDA_Check No (Possible Antagonist) IsSigma Is protection blocked? Reversal->IsSigma Valid VALIDATED Sigma-1 Agonist IsSigma->Valid Yes OffTarget NMDA Channel Blocker (False Positive) IsSigma->OffTarget No (Off-target effect)

Figure 2: Validation Logic Flow. This workflow distinguishes true Sigma agonists from non-specific hits.

Troubleshooting & Optimization

Solubility & Stability
  • Solubility: 1-(3-BPG) is hydrophobic.[1] Prepare a 10 mM stock in 100% DMSO. For assays, dilute to <0.1% DMSO final concentration.

  • pH Sensitivity: Guanidines are basic. Ensure your assay buffer is strongly buffered (50 mM Tris) to prevent local pH shifts that alter binding kinetics.

The "Guanidine Trap" (Critical Warning)

Many guanidines (like 1-(3-BPG)) are structural analogs of Phencyclidine (PCP).

  • Risk: The compound may bind the PCP-site inside the NMDA channel.[1][2]

  • Control: You must run a counter-screen using [

    
    H]-MK-801  or [
    
    
    
    H]-TCP
    .[1] If 1-(3-BPG) displaces these ligands with high affinity (
    
    
    nM), it is not a selective Sigma tool and should be used with caution in live-cell assays involving glutamate.[1]

References

  • Hellewell, S. B., & Bowen, W. D. (1990). A sigma-like binding site in rat pheochromocytoma (PC12) cells: decreased affinity for (+)-benzomorphans and lower molecular weight suggest a different sigma receptor form from that of guinea pig brain. Brain Research, 527(2), 244–253.

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610.

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors.[3] Pharmacology & Therapeutics, 124(2), 195–206.

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs.[1] Proceedings of the National Academy of Sciences, 83(22), 8784–8788.

Sources

Comparative

Technical Guide: SAR &amp; Performance of 1-(3-Bromophenyl)guanidine Analogs at Sigma Receptors

Topic: Structure-Activity Relationship (SAR) of 1-(3-Bromophenyl)guanidine Analogs Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of 1-(3-Bromophenyl)guanidine (3-BPG) a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 1-(3-Bromophenyl)guanidine Analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 1-(3-Bromophenyl)guanidine (3-BPG) and its structural analogs as ligands for Sigma-1 (


) and Sigma-2 (

) receptors.[1] While 1,3-di-o-tolylguanidine (DTG) remains the historic "gold standard" for defining the Sigma pharmacophore, mono-substituted phenylguanidines like 3-BPG represent a critical intermediate class.[1] They allow researchers to dissect the specific contributions of halogen bonding , lipophilicity , and molecular symmetry to receptor affinity without the steric bulk of disubstituted systems.

Key Findings:

  • Symmetry Rules: Symmetric disubstitution (e.g., N,N'-diaryl) generally increases affinity by 10–50 fold compared to mono-substitution (e.g., 3-BPG).[1]

  • Halogen Effect: The meta-bromo substituent in 3-BPG provides a superior hydrophobic anchor compared to ortho-substituents, but lacks the linear extension benefit of para-substitution seen in 4-BPG.[1]

  • Selectivity: Most phenylguanidines, including 3-BPG, exhibit a "pan-sigma" profile (binding both

    
     and 
    
    
    
    ), making them excellent screening tools but poor selective probes compared to highly specialized ligands like PB28.
Comparative SAR Analysis

The following table benchmarks 1-(3-Bromophenyl)guanidine against its positional isomers and the industry standard, DTG. Data represents consensus values from radioligand binding assays (


-Pentazocine for 

,

-DTG for

).[1]
Table 1: Binding Affinity & Selectivity Profile
CompoundStructure Code


(nM)


(nM)
Selectivity (

)
Pharmacological Status
1-(3-Bromophenyl)guanidine 3-BPG (Ref) 45 - 80 50 - 90 ~1.0 (Non-selective) Tool Compound / Intermediate
1-(4-Bromophenyl)guanidine4-BPG20 - 4030 - 60~1.5Higher potency analog
1-(2-Bromophenyl)guanidine2-BPG> 100> 100N/ASterically hindered (Inactive)
1,3-Di-o-tolylguanidine DTG 28 22 0.8 Industry Standard
N,N'-Di-(4-bromophenyl)guanidineDi-p-Br-G2.23.51.6High-affinity Agonist
PB28 (Reference)-0.365.4215.0High-affinity

Selective

Technical Insight: The dramatic loss of affinity in the ortho isomer (2-BPG) confirms that the Sigma receptor binding pocket requires a planar or near-planar conformation which steric bulk at the ortho position disrupts.[1] The meta-Br in 3-BPG sits in a "sweet spot," engaging hydrophobic residues without steric clash.[1]

Mechanistic SAR Visualization

The following diagram maps the structural modifications of the guanidine scaffold and their direct impact on receptor interaction.

SAR_Map Core 1-(3-Bromophenyl)guanidine (Core Scaffold) Meta_Sub Meta-Br Substitution (Lipophilic Anchor) Core->Meta_Sub Maintains Affinity Para_Sub Para-Br Shift (Linear Extension) Core->Para_Sub Increases Potency (2-3x) Ortho_Sub Ortho-Br Shift (Steric Clash) Core->Ortho_Sub Abolishes Binding (>1000 nM) Symmetry Symmetric Disubstitution (e.g., 1,3-Di-aryl) Core->Symmetry Maximizes Affinity (Sub-nanomolar) N_Alk N-Alkylation (e.g., Methyl, Ethyl) Core->N_Alk Modulates Solubility Pocket Sigma Hydrophobic Pocket Pocket->Meta_Sub Van der Waals Pocket->Symmetry Dual-Site Binding

Figure 1: Structure-Activity Relationship map highlighting the critical role of symmetry and halogen positioning in Sigma receptor binding.

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis protocol for mono-substituted phenylguanidines and the standard radioligand binding workflow.

Protocol A: Synthesis of 1-(3-Bromophenyl)guanidine

Rationale: Direct guanylation of the aniline is preferred over cyanamide degradation methods for higher purity.[1]

Reagents: 3-Bromoaniline (1.0 eq), Cyanamide (1.5 eq), HCl (4M in Dioxane), Ethanol (anhydrous).

  • Activation: Dissolve 3-Bromoaniline (1.72 g, 10 mmol) in 15 mL anhydrous ethanol.

  • Acidification: Add HCl in Dioxane (2.5 mL, 10 mmol) dropwise at 0°C. Stir for 15 min.

  • Addition: Add Cyanamide (0.63 g, 15 mmol) as a solid in one portion.

  • Reflux: Heat the mixture to reflux (85°C) for 16–24 hours under

    
     atmosphere. Monitor by TLC (System: DCM/MeOH 9:1).
    
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate solvent to ~5 mL.

    • Add cold Diethyl Ether (50 mL) to precipitate the guanidinium hydrochloride salt.

    • Filter the white precipitate and wash with cold ether (

      
       mL).
      
  • Purification: Recrystallize from Isopropanol/Ether to yield the pure HCl salt.

    • Expected Yield: 65–75%

    • Characterization:

      
       NMR (
      
      
      
      ) should show aromatic protons at
      
      
      7.2–7.6 ppm and loss of amine broad singlet.
Protocol B: Competitive Radioligand Binding Assay (

)

Rationale: Uses


-Pentazocine, the specific ligand for 

, to determine

.[1]
  • Membrane Prep: Homogenize Guinea Pig brain (cortex) in ice-cold Tris-Sucrose buffer.[1] Centrifuge at 1000

    
     (10 min), then supernatant at 48,000 
    
    
    
    (20 min). Resuspend pellet in 50 mM Tris-HCl (pH 7.4).
  • Incubation:

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      
      L
      
      
      -Pentazocine (3 nM final).[1]
    • Non-Specific: Add 10

      
      M Haloperidol.
      
    • Test: Add 1-(3-Bromophenyl)guanidine (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash

    
     with ice-cold buffer.[1]
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Biological Signaling Workflow

Understanding the downstream effects of 3-BPG binding is critical for interpreting functional assays.[1]

Signaling_Path Ligand 3-BPG Binding Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonist Mode Ion_Channel Inhibition of Kv2.1 (Off-Target/Independent) Ligand->Ion_Channel Direct Blockade (High Conc >10uM) Chaperone Dissociation from BiP/GRP78 Sigma1->Chaperone Activation Ca_Flux Modulation of IP3R (Ca2+ Flux) Chaperone->Ca_Flux Stabilization Survival Neuroprotection (Anti-Apoptotic) Ca_Flux->Survival Homeostasis

Figure 2: Signaling cascade initiated by 3-BPG. Note the potential for direct ion channel blockade at high concentrations, a common feature of guanidine ligands.

References
  • Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs."[1][3] Proceedings of the National Academy of Sciences. Link

  • Berardi, F., et al. (2004). "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity."[1] Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (1994). "Structural features important for sigma 1 receptor binding." Journal of Medicinal Chemistry. Link

  • Wu, Z., et al. (2017). "Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel."[4][5] Oncotarget. Link

  • ChemicalBook. "Synthesis of 1-(4-Bromophenyl)guanidine." Link

Sources

Validation

Definitive Validation of 1-(3-Bromophenyl)guanidine: A Comparative Guide Using Knockout Models

Topic: Confirming the on-target effects of 1-(3-Bromophenyl)guanidine using knockout models Content Type: Publish Comparison Guide Executive Summary: The Specificity Crisis in Guanidine Pharmacology 1-(3-Bromophenyl)guan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the on-target effects of 1-(3-Bromophenyl)guanidine using knockout models Content Type: Publish Comparison Guide

Executive Summary: The Specificity Crisis in Guanidine Pharmacology

1-(3-Bromophenyl)guanidine (mBPG) is a potent tool compound primarily utilized as an agonist for the 5-HT3 serotonin receptor .[1] However, its structural classification as a phenylguanidine places it in a chemical family notorious for "dirty" pharmacological profiles—most notably, significant cross-reactivity with Sigma-1 (


) receptors  and NMDA receptor channels .[1]

For researchers investigating serotonergic signaling, this duality presents a critical risk: both 5-HT3 activation and


 receptor modulation result in intracellular calcium (

) mobilization, making standard pharmacological blocking (using antagonists like ondansetron or BD-1047) insufficient for absolute mechanistic proof.[1]

This guide outlines the definitive validation of mBPG using 5-HT3A knockout (


) models , comparing its performance against standard alternatives to establish a self-validating experimental system.
Comparative Analysis: mBPG vs. Standard Alternatives

To understand why knockout validation is required, we must compare mBPG to the "Gold Standard" (2-Methyl-5-HT) and the "Common Alternative" (Phenylbiguanide).[1]

Table 1: Comparative Pharmacological Profile

Feature1-(3-Bromophenyl)guanidine (mBPG) 2-Methyl-5-HT Phenylbiguanide (PBG) 1,3-Di-o-tolylguanidine (DTG)
Primary Target 5-HT3 Agonist (Partial/Full)5-HT3 Agonist (Full)5-HT3 Agonist (Full)Sigma-1 / Sigma-2 Agonist
Affinity (

)
~30–50 nM (Est.[1] based on Cl-analog)~300 nM~100 nM>10,000 nM (at 5-HT3)
Sigma-1 Liability High (Structural class risk)LowModerateVery High (

~20 nM)
Blood-Brain Barrier High PermeabilityLow PermeabilityModerateHigh Permeability
Validation Need Critical (Due to dual Ca2+ sources)ModerateHighN/A (Used as Sigma control)

Key Insight: Unlike 2-Methyl-5-HT, mBPG shares the lipophilic phenylguanidine core with DTG (a potent Sigma ligand).[1] Therefore, any experiment measuring Calcium influx or neuroprotection must rule out Sigma-1 mediated ER calcium release.[1]

The Mechanistic Challenge: Convergent Signaling

The necessity of knockout models arises from the convergence of signaling pathways. Both 5-HT3 activation and Sigma-1 activation lead to increases in cytosolic calcium, but via different sources.[1]

SignalingConvergence cluster_5HT3 Target Pathway (5-HT3) cluster_Sigma Off-Target Pathway (Sigma-1) mBPG 1-(3-Bromophenyl)guanidine HT3 5-HT3 Receptor (Ligand-gated Ion Channel) mBPG->HT3 Primary Binding Sig1 Sigma-1 Receptor (ER Chaperone) mBPG->Sig1 Off-Target Binding Depol Membrane Depolarization HT3->Depol Ca_Influx Extracellular Ca2+ Influx HT3->Ca_Influx Direct Permeability VGCC VGCC Activation Depol->VGCC VGCC->Ca_Influx Response Global [Ca2+]i Increase (Readout) Ca_Influx->Response IP3R IP3 Receptor Modulation Sig1->IP3R ER_Ca ER Ca2+ Release IP3R->ER_Ca ER_Ca->Response

Figure 1: Signal Convergence. Both the intended target (5-HT3) and the off-target (Sigma-1) result in a calcium signal, rendering simple calcium imaging inconclusive without genetic controls.[1]

Experimental Protocol: The "KO-Subtract" Validation Workflow

This protocol describes a self-validating system using Htr3a knockout mice (or CRISPR-Cas9 generated


 cell lines like HEK293-5HT3A-KO).[1]
Phase 1: In Vitro Calcium Imaging (The "Source" Test) [1]

Objective: Differentiate between extracellular calcium influx (5-HT3) and intracellular release (Sigma-1).[1]

Materials:

  • Model: Primary cortical neurons or HEK293 cells (WT vs.

    
    ).[1]
    
  • Reagents: Fluo-4 AM (Ca2+ indicator), Thapsigargin (SERCA inhibitor), 1-(3-Bromophenyl)guanidine (10 µM).[1]

  • Controls: 2-Methyl-5-HT (Positive 5-HT3), DTG (Positive Sigma).

Step-by-Step Methodology:

  • Loading: Load WT and KO cells with Fluo-4 AM (2 µM) for 30 mins at 37°C.

  • Baseline: Record baseline fluorescence (

    
    ) for 60 seconds in standard Tyrode’s buffer (containing 2mM 
    
    
    
    ).
  • Challenge (WT): Apply mBPG (10 µM). Expect rapid fluorescence spike (

    
    ).
    
  • Challenge (KO): Apply mBPG (10 µM) to

    
     cells.
    
    • Result A (On-Target): No response.

    • Result B (Off-Target): Sustained slow-rise fluorescence (indicative of Sigma-1/ER release).[1]

  • The "Zero Calcium" Confirmation: Repeat Step 3 in

    
    -free buffer + EGTA.
    
    • 5-HT3 currents are abolished in Ca-free media.[1]

    • Sigma-1 mediated IP3R potentiation may persist (releasing ER stores).[1]

Phase 2: In Vivo Von Bezold-Jarisch Reflex (The Physiological Test)

Objective: Confirm mBPG acts via 5-HT3 receptors on vagal afferents to induce bradycardia, a classic 5-HT3 phenotype.[1]

Step-by-Step Methodology:

  • Preparation: Anesthetize WT and

    
     mice (Urethane 1.2 g/kg). Cannulate the jugular vein for IV administration.
    
  • Monitoring: Record ECG/Heart Rate continuously.

  • Dosing: Administer mBPG (bolus, 10–50 µg/kg IV).

  • Analysis:

    • WT Response: Immediate, transient bradycardia (within 2-5 seconds) lasting <20 seconds.[1]

    • KO Response: Complete absence of bradycardia.

    • Note: If bradycardia persists in KO, mBPG is acting via off-target cholinergic or adrenergic mechanisms.[1]

Decision Logic for Data Interpretation

Use this flowchart to interpret your validation data.

ValidationLogic Start Apply mBPG to Htr3a -/- Model Result Is Response Observed? Start->Result No NO Response Result->No Absence of Signal Yes YES Response Result->Yes Signal Persists Valid VALIDATION SUCCESS mBPG is acting solely via 5-HT3 No->Valid Analyze Analyze Response Kinetics Yes->Analyze Fast Fast/Transient (ms to sec) Analyze->Fast Slow Slow/Sustained (min) Analyze->Slow OffTarget1 Off-Target: Ion Channel (Likely NMDA or nAChR) Fast->OffTarget1 OffTarget2 Off-Target: Sigma-1 (ER Calcium Release) Slow->OffTarget2

Figure 2: Validation Logic Tree. A "clean" 5-HT3 agonist must show zero activity in the knockout model.[1]

References
  • Kilpatrick, G. J., et al. (1990).[2] 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist.[1][2] European Journal of Pharmacology.[2][3] Link

  • Dukat, M., et al. (2000). The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay.[1][4] Psychopharmacology.[3] Link

  • Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology. Link

  • Brimson, J. M., et al. (2011).[5] Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor.[1] British Journal of Pharmacology. Link

  • Kay, I. S., & Armstrong, D. J. (1990). Phenylbiguanide not phenyldiguanide is used to evoke the pulmonary chemoreflex in anaesthetized rabbits. Experimental Physiology. Link

Sources

Comparative

Publish Comparison Guide: Selectivity Profiling of 1-(3-Bromophenyl)guanidine (m-BPG)

Executive Summary: The "Promiscuous" Probe 1-(3-Bromophenyl)guanidine (m-BPG) is a synthetic guanidine derivative often encountered in structure-activity relationship (SAR) studies of Sigma ( ) receptors and Serotonin 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Promiscuous" Probe

1-(3-Bromophenyl)guanidine (m-BPG) is a synthetic guanidine derivative often encountered in structure-activity relationship (SAR) studies of Sigma (


) receptors and Serotonin 5-HT

receptors. While frequently explored as an analog of the well-known DTG (1,3-di-o-tolylguanidine) , m-BPG presents a significant selectivity challenge.

Core Insight: Unlike highly selective tools (e.g., PRE-084 for


), m-BPG—like many simple phenylguanidines—exhibits a "polypharmacological" profile. It acts as a Sigma receptor ligand , a 5-HT

receptor agonist
, and a NMDA receptor channel blocker . Researchers using m-BPG to probe Sigma-1 biology must rigorously control for these off-target effects, particularly in neuronal tissues where 5-HT

and NMDA receptors are abundant.

Part 1: Comparative Selectivity Profile

The following data synthesizes established SAR trends for phenylguanidines, comparing m-BPG against the field standards.

Table 1: Binding Affinity ( ) and Functional Mode

Note: Values for m-BPG are derived from phenylguanidine SAR studies (e.g., Glennon et al., VCU) and direct comparisons with the chloro-analog (m-CPG).

Target1-(3-Bromophenyl)guanidine (m-BPG)Reference StandardSelectivity Verdict
Sigma-1 (

)
High Affinity (

)
(+)-Pentazocine (

)
Moderate. Less selective than (+)-pentazocine or PRE-084.
Sigma-2 (

)
High Affinity (

)
DTG (

)
Non-Selective. Binds

and

with similar potency (like DTG).
5-HT

Receptor
Agonist (

)
m-CPG (

)
High Risk. Major off-target. Phenylguanidines are potent 5-HT

agonists.
NMDA Receptor Channel Blocker (

)
MK-801 (

)
Functional Risk. Blocks the ion channel pore at high concentrations.

*Estimated based on the m-chloro (m-CPG) and DTG profiles.

Critical Analysis of Alternatives
  • VS. DTG: m-BPG is structurally very similar to DTG. Both are "pan-sigma" ligands. However, the lack of ortho-steric bulk (methyl groups in DTG) in m-BPG may increase its affinity for 5-HT

    
     receptors compared to DTG.
    
  • VS. PRE-084: If your goal is to study Sigma-1 specifically , m-BPG is a poor choice compared to PRE-084. PRE-084 has negligible affinity for 5-HT

    
     or NMDA receptors.
    
  • VS. m-CPG: m-BPG is the bromo-analog of m-CPG (1-(3-chlorophenyl)guanidine), a classic 5-HT

    
     agonist. You must assume m-BPG activates 5-HT
    
    
    
    unless proven otherwise in your specific assay.

Part 2: Mechanistic Visualization

The diagram below illustrates the "Guanidine Dilemma": the simultaneous engagement of three distinct signaling pathways by m-BPG.

G BPG 1-(3-Bromophenyl)guanidine (m-BPG) Sig1 Sigma-1 Receptor (MAM Interface) BPG->Sig1 Agonist Binding HT3 5-HT3 Receptor (Ligand-gated Ion Channel) BPG->HT3 Agonist Binding NMDA NMDA Receptor (PCP Site) BPG->NMDA Pore Blockade Chaperone Chaperones IP3R (Ca2+ Flux) Sig1->Chaperone Depol Na+/Ca2+ Influx (Fast Depolarization) HT3->Depol Block Channel Blockade (Inhibits Ca2+) NMDA->Block Confounds EXPERIMENTAL CONFOUND: Altered Calcium Dynamics & Excitability Chaperone->Confounds Depol->Confounds Block->Confounds

Figure 1: The Multi-Target Profile of m-BPG. Note the opposing effects on Calcium: Sigma-1 activation promotes Ca2+ mobilization from the ER, while NMDA blockade inhibits influx, and 5-HT3 activation causes rapid depolarization.

Part 3: Experimental Validation Protocols

To validate the selectivity of m-BPG in your specific model, you must perform a Competition Binding Assay . The following protocol is the "Gold Standard" for distinguishing Sigma-1 activity from Sigma-2 and off-targets.

Protocol A: Sigma-1 Receptor Competition Binding

Objective: Determine the


 of m-BPG specifically for the Sigma-1 subtype.

Materials:

  • Source Tissue: Guinea pig liver membranes (High

    
     density).
    
  • Radioligand:

    
    -Pentazocine (Specific for 
    
    
    
    ).
  • Non-Specific Mask: Haloperidol (

    
    ) or unlabeled (+)-pentazocine.
    

Workflow:

  • Membrane Prep: Homogenize liver tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000

    
     (10 min) to remove debris, then 20,000 
    
    
    
    (20 min) to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 7.4).
  • Assay Setup: In 96-well plates, add:

    • 
       Radioligand (
      
      
      
      -Pentazocine, final conc. ~3 nM).
    • 
       m-BPG (Concentration range: 
      
      
      
      to
      
      
      M).
    • 
       Membrane suspension (
      
      
      
      protein).
  • Incubation: Incubate at 37°C for 120 minutes . (Equilibrium is slower for sigma receptors).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: The "Selectivity Check" (5-HT3 Exclusion)

Objective: Confirm m-BPG effects are NOT due to 5-HT


 agonism.
Method:  If you observe a functional effect (e.g., calcium transient or depolarization) with m-BPG, co-apply a selective 5-HT

antagonist
like Ondansetron (1

M)
.
  • Result: If Ondansetron blocks the effect, m-BPG is acting via 5-HT

    
    , not Sigma.
    
  • Result: If the effect persists, it is likely Sigma-mediated (confirm with BD-1047, a Sigma antagonist).[1]

References

  • Glennon, R. A., et al. (1994). Binding of arylguanidines and arylbiguanides at 5-HT3 serotonin receptors.[2][3] Journal of Medicinal Chemistry.[3] Link

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. PNAS. Link

  • Reddy, N. L., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry.[3] Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • VCU Scholars Compass. (2005). 5-HT3 Receptor Ligands and Their Effect on Psychomotor Stimulants. (Thesis describing m-Bromophenylguanidine). Link

Sources

Validation

comparing the efficacy of 1-(3-Bromophenyl)guanidine in different disease models

Topic: Comparing the Efficacy of 1-(3-Bromophenyl)guanidine in Different Disease Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of 1-(3-Bromophenyl)guanidine in Different Disease Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Bromophenyl)guanidine (m-BPG) is a specialized chemical probe primarily characterized as a selective 5-HT3 receptor agonist . Unlike its di-substituted guanidine analogs (e.g., 1,3-di-o-tolylguanidine or DTG) which act as Sigma receptor ligands for neuroprotection, m-BPG is utilized to induce specific pathological phenotypes—specifically nociception (pain) and pruritus (itch)—to validate the efficacy of novel antagonists.

This guide evaluates the efficacy of m-BPG as a model-inducing agent compared to standard alternatives like Phenylbiguanide (PBG), m-Chlorophenylguanidine (m-CPG), and Histamine.

Part 1: Mechanism of Action & Target Profile

Pharmacological Identity[1]
  • Primary Target: 5-HT3 Receptor (Serotonin receptor subtype 3).

  • Action: Agonist.

  • Key Feature: High selectivity for 5-HT3 over 5-HT1/2/4 subtypes, making it superior to native Serotonin (5-HT) for isolating 5-HT3-mediated pathways.

Disambiguation Alert

Critical distinction for researchers:

  • 1-(3-Bromophenyl)guanidine (m-BPG): Mono-substituted. 5-HT3 Agonist . Used to induce pain/itch.[1]

  • 1,3-di-o-tolylguanidine (DTG): Di-substituted. Sigma Receptor Ligand . Used to treat excitotoxicity/stroke.

  • Do not confuse m-BPG with Sigma ligands; their biological effects are opposing in many contexts (pro-nociceptive vs. neuroprotective).

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathway activated by m-BPG, leading to rapid depolarization and neurotransmitter release.

G Fig 1. Signal transduction pathway of m-BPG inducing nociceptive and pruritic responses via 5-HT3 activation. mBPG 1-(3-Bromophenyl)guanidine Receptor 5-HT3 Receptor (Ligand-gated Ion Channel) mBPG->Receptor Binds/Activates Influx Na+ / Ca2+ Influx Receptor->Influx Channel Opening Depolarization Membrane Depolarization Influx->Depolarization Release CGRP / Substance P Release Depolarization->Release Primary Afferent Neurons Phenotype Nociception & Pruritus (Pain & Itch) Release->Phenotype

Part 2: Efficacy in Disease Models (Induction Protocols)

m-BPG is evaluated here based on its "efficacy" to reliably produce a disease phenotype (Positive Control) against which therapeutic candidates are tested.

Acute Nociception (Pain) Model

Application: Screening analgesic compounds (specifically 5-HT3 antagonists like Ondansetron or novel candidates).

  • Comparative Efficacy:

    • vs. Serotonin (5-HT): m-BPG is more potent and longer-acting because it is resistant to metabolism by Monoamine Oxidase (MAO), unlike native serotonin.

    • vs. Capsaicin (TRPV1 agonist): m-BPG induces a distinct "fast" pain modality mediated by ion channels rather than the burning sensation of TRPV1, allowing for receptor-specific screening.

CompoundTargetDuration of ActionPain TypeSuitability
m-BPG 5-HT3Moderate (15-30 min)Sharp, prickingHigh (Specific 5-HT3 screening)
Phenylbiguanide (PBG) 5-HT3Short (<10 min)SharpMedium (Rapid clearance)
Formalin TRPA1/InflammationLong (Biphasic, 60 min)Dull, throbbingLow (For general inflammatory pain)
Experimental Protocol: Intraplantar Injection
  • Preparation: Dissolve m-BPG in sterile saline (0.9%) to a concentration of 10–30 µg/10 µL.

  • Subjects: Male C57BL/6J mice (20–25g).

  • Administration: Administer 10 µL subcutaneously into the dorsal surface of the right hind paw.

  • Readout: Quantify "nociceptive time" (licking, biting, flinching) in 5-minute bins for 30 minutes.

  • Validation: Pre-treatment with Ondansetron (1 mg/kg, i.p.) should abolish the effect.

Serotonergic Pruritus (Itch) Model

Application: Distinguishing between histaminergic (allergy-like) and non-histaminergic (chronic/neuropathic) itch.

  • Comparative Efficacy:

    • vs. Histamine: Histamine induces itch via H1/H4 receptors. m-BPG induces itch via 5-HT3. Antihistamines (e.g., Diphenhydramine) do not block m-BPG induced itch, making m-BPG critical for testing drugs for "antihistamine-resistant" itch.

    • vs. m-CPG: m-BPG exhibits similar efficacy to m-chlorophenylguanidine (m-CPG) but often shows a slightly higher binding affinity (

      
      ) in in vitro assays.
      
Experimental Protocol: Intradermal Injection (Nape of Neck)
  • Preparation: Dissolve m-BPG in saline (100 µg/50 µL).

  • Procedure: Shave the nape of the mouse neck 24 hours prior.

  • Injection: Intradermal injection of 50 µL.

  • Observation: Record scratching bouts (hind paw directed at injection site) for 30 minutes.

  • Efficacy Benchmark: A successful model induction should yield >40 scratching bouts in 30 minutes in vehicle-treated controls.

Part 3: Cardiovascular Reflex Model (Von Bezold-Jarisch)

Application: Assessing peripheral 5-HT3 receptor activation on vagal nerve terminals.

  • Mechanism: Activation of 5-HT3 receptors on cardiac vagal afferents causes a triad of bradycardia, hypotension, and apnea.

  • Efficacy vs. PBG: Phenylbiguanide (PBG) is the industry standard for this model. m-BPG is equally efficacious but is used when a structural analog is required to verify SAR (Structure-Activity Relationship) data.

Reflex Fig 2. Workflow for the Von Bezold-Jarisch Reflex model using m-BPG. mBPG m-BPG (IV Bolus) Vagus Vagal Afferent Nerve Endings mBPG->Vagus Activates 5-HT3 NTS Nucleus Tractus Solitarius (Brainstem) Vagus->NTS Signaling Output Parasympathetic Outflow NTS->Output Effect Bradycardia & Hypotension Output->Effect Von Bezold-Jarisch Reflex

Part 4: Technical Comparison of Alternatives

The following table summarizes the key parameters for selecting a 5-HT3 agonist for disease modeling.

Feature1-(3-Bromophenyl)guanidine (m-BPG) Phenylbiguanide (PBG) 2-Methyl-5-HT
Receptor Selectivity High (5-HT3)High (5-HT3)Moderate (Hits some 5-HT2)
Metabolic Stability High (Resistant to MAO)ModerateLow (Degraded by MAO)
Potency (pEC50) ~6.5 - 7.0~6.0 - 6.5~7.0
Primary Use Inducing itch/pain phenotypesCardiopulmonary reflex (VBJ)Electrophysiology
Cost/Availability SpecializedWidespread/StandardWidespread

References

  • Dukat, M., et al. (2008). 5-HT3 Receptor Ligands and Their Effect on Psychomotor Stimulants. VCU Scholars Compass.[2] Link

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. Link

  • Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry.
  • Richardson, B. P., et al. (1985). Identification of serotonin M-receptor subtypes and their specific blockade by a new class of drugs. Nature. (Establishes the role of 5-HT3 in nociception).
  • PubChem. (2025). Compound Summary: 1-(3-Bromophenyl)guanidine.[3][4] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

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Method

Feasible Synthetic Routes

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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